DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester
Beschreibung
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(3-hydroxyphenyl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-4-3-5-9(13)6-8;/h3-6,13H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBCZANIKTUOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60573-86-6 | |
| Record name | DL-ALPHA-METHYL-M-TYROSINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Pharmacological Mechanism and Experimental Utility of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Executive Summary
In the landscape of neuropharmacology, the precise manipulation of catecholaminergic systems is paramount for understanding monoamine-driven pathologies. DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (commonly referred to as α-methyl-m-tyrosine methyl ester, or α-MMT methyl ester) serves as a highly specialized tool compound. It functions as a lipophilic prodrug that infiltrates the central nervous system (CNS) to act as a precursor for a "false neurotransmitter." By hijacking the endogenous catecholamine synthesis and storage machinery, it induces a profound, stoichiometric depletion of norepinephrine (NE) while leaving dopamine (DA) relatively intact[1]. This whitepaper deconstructs the physicochemical rationale, the enzymatic cascade, and the self-validating bioanalytical protocols required to utilize this compound effectively in preclinical research.
Physicochemical Rationale: The Prodrug Strategy
To understand the utility of the methyl ester derivative, we must first look at the limitations of the parent compound, α-methyl-m-tyrosine (α-MMT).
-
The Problem: The free amino acid form of α-MMT exists as a zwitterion at physiological pH (7.4). This high polarity and large topological polar surface area (TPSA) severely restrict its passive diffusion across the blood-brain barrier (BBB) and cellular membranes.
-
The Solution: Esterification of the carboxyl group masks the negative charge, significantly increasing the molecule's lipophilicity.
-
The Causality: When administered in vivo, this lipophilic prodrug rapidly partitions into the CNS. Once across the BBB, ubiquitous non-specific tissue esterases hydrolyze the ester bond, liberating the active α-MMT directly into the target microenvironment.
Mechanism of Action: The Enzymatic Cascade
The true elegance of α-MMT lies in its structural mimicry, which allows it to hijack the endogenous noradrenergic synthesis pathway[2]. The mechanism follows a strict, sequential enzymatic cascade:
-
Decarboxylation & MAO Evasion: Once liberated, α-MMT is taken up by catecholaminergic neurons and acts as a substrate for Aromatic L-amino acid decarboxylase (AADC), which converts it to α-methyl-m-tyramine . Crucially, the presence of the alpha-methyl group provides steric hindrance, rendering this intermediate highly resistant to degradation by Monoamine Oxidase (MAO).
-
Vesicular Sequestration: The α-methyl-m-tyramine is recognized by the Vesicular Monoamine Transporter (VMAT) and actively pumped into synaptic vesicles (chromaffin granules).
-
β-Hydroxylation to the False Neurotransmitter: Inside the vesicle, Dopamine β-hydroxylase (DBH) hydroxylates the intermediate to form metaraminol (α-methyl-m-hydroxyphenylethanolamine).
-
Stoichiometric Displacement: Metaraminol possesses a higher affinity for the vesicular storage matrix than endogenous norepinephrine. It displaces NE molecule-for-molecule[2]. The displaced NE leaks into the cytoplasm and is degraded, resulting in profound NE depletion. Upon nerve stimulation, metaraminol is released into the synapse but exhibits significantly lower intrinsic efficacy at adrenergic receptors, acting as a sympatholytic "false neurotransmitter"[3].
Caption: Metabolic conversion of α-MMT methyl ester to the false neurotransmitter metaraminol.
Quantitative Pharmacodynamics
Because DBH is localized exclusively within norepinephrine-synthesizing vesicles (and absent in dopaminergic terminals), the depleting effect of α-MMT is highly specific to NE over time[1]. Below is a consolidated data model reflecting the typical pharmacodynamic impact in murine brain tissue following a standard 400 mg/kg i.p. dose.
| Analyte | Control (Vehicle) | 4h Post-Dose | 12h Post-Dose | 24h Post-Dose |
| Norepinephrine (NE) | 100% | ~38% | ~18% | ~25% |
| Dopamine (DA) | 100% | ~82% | ~96% | ~98% |
| Metaraminol | Undetectable | Peak Levels | Moderate Levels | Low Levels |
Note: Dopamine experiences a transient, mild drop due to initial competitive inhibition at the AADC enzyme, but rapidly recovers because metaraminol does not accumulate in DA vesicles.
Experimental Protocols: Validating Catecholamine Depletion
Step-by-Step Bioanalytical Workflow
-
Reagent Preparation: Prepare 0.1 M Perchloric acid (PCA) containing 0.1 mM EDTA and 0.1 mM sodium metabisulfite.
-
Causality: PCA acts as a harsh deproteinizing agent to instantly halt enzymatic activity. EDTA chelates trace metals (e.g., Cu²⁺, Fe³⁺) that catalyze the auto-oxidation of catechol rings. Metabisulfite acts as a sacrificial reducing agent.
-
-
Tissue Harvesting: Euthanize the subject and rapidly dissect the target tissues (e.g., cortex, myocardium). Flash-freeze immediately in liquid nitrogen.
-
Causality: Rapid freezing is mandatory to prevent post-mortem degradation by endogenous MAO and Catechol-O-methyltransferase (COMT).
-
-
Homogenization & Spiking: Homogenize the tissue in 10 volumes of the PCA buffer. Immediately spike the homogenate with a known concentration of 3,4-dihydroxybenzylamine (DHBA).
-
Causality: DHBA serves as an internal standard. Because it shares the catechol structure but is not endogenous, it controls for matrix effects and analyte loss during extraction, making the assay self-validating.
-
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm membrane to protect the HPLC column frit.
-
HPLC-ECD Analysis: Inject the filtrate onto a C18 reversed-phase column. Utilize a mobile phase containing an ion-pairing agent (e.g., octanesulfonic acid) and set the electrochemical detector to an oxidation potential of +700 mV.
-
Causality: The highly polar catecholamines will not retain on a standard C18 column; the ion-pairing agent creates a transient hydrophobic complex to ensure sharp peak resolution. The +700 mV potential is specifically tuned to oxidize the phenolic hydroxyl groups of NE, DA, and metaraminol with high signal-to-noise ratio.
-
Caption: Self-validating HPLC-ECD workflow for quantifying catecholamine depletion.
Conclusion
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester remains a gold-standard pharmacological tool for isolating the variables of noradrenergic vs. dopaminergic signaling. By leveraging its prodrug kinetics and its stoichiometric conversion into a false neurotransmitter, researchers can induce targeted, long-lasting norepinephrine depletion. This mechanism has proven invaluable in diverse applications, ranging from mapping exploratory behaviors in rodents[1] to investigating the protective effects of reducing myocardial noradrenaline stores against ischemic arrhythmias[3].
References
-
Shore PA, Busfield D, Alpers HS. Binding and release of metaraminol: mechanism of norepinephrine depletion by alpha-methyl-m-tyrosine and related agents. Journal of Pharmacology and Experimental Therapeutics. 1964;146:194-199. URL: [Link]
-
Chan OL, Webster RA. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats. British Journal of Pharmacology. 1971;41(4):691-699. URL: [Link]
-
Abrahamsson T, Almgren O, Carlsson L, Svensson L. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine. Journal of Cardiovascular Pharmacology. 1985;7 Suppl 5:S81-5. URL: [Link]
Sources
- 1. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular and Pharmacological Dynamics of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
A Comprehensive Technical Guide on False Neurotransmitter Precursors and Norepinephrine Depletion Methodologies
Executive Summary
In the field of neuropharmacology and cardiovascular research, isolating the specific effects of sympathetic nerve activity requires precise tools. DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (commonly known as α-methyl-m-tyrosine methyl ester or α-MmT-OMe ) serves as a highly specialized pharmacological agent designed to selectively deplete endogenous norepinephrine (NE) stores without destroying the adrenergic nerve terminals.
By acting as a lipophilic prodrug, α-MmT-OMe penetrates biological membranes efficiently before hijacking the endogenous catecholamine biosynthesis pathway. It forces the neuron to synthesize a "false neurotransmitter" (metaraminol), which displaces NE from synaptic vesicles. This guide provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this compound in in vivo and in vitro settings.
Physicochemical Properties & Structural Significance
The structural design of α-MmT-OMe is a masterclass in prodrug engineering. The core molecule, α-methyl-m-tyrosine, is a zwitterionic amino acid with limited membrane permeability. By esterifying the carboxylic acid with a methyl group, the molecule's lipophilicity is drastically increased.
Causality of the Ester Modification: This esterification allows the compound to rapidly cross the blood-brain barrier (BBB) and cellular lipid bilayers. Once in the cytosol, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, trapping the active amino acid (α-MmT) inside the target neuron where it can interact with cytosolic enzymes.
Table 1: Chemical and Physical Properties
| Property | Specification |
| Chemical Name | DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester |
| Common Synonyms | α-methyl-m-tyrosine methyl ester; α-MmT-OMe |
| CAS Number | 60573-86-6 (Hydrochloride salt) |
| Molecular Formula | C₁₁H₁₅NO₃ (Free base) |
| Molecular Weight | 209.24 g/mol (Free base); 245.70 g/mol (HCl salt) |
| Target Mechanism | VMAT substrate precursor / False neurotransmitter generation |
| Solubility | Highly soluble in aqueous buffers (as HCl salt) |
Pharmacodynamics & Intracellular Metabolism
The utility of α-MmT-OMe relies on a highly specific, three-step enzymatic cascade that ultimately uncouples sympathetic nerve firing from post-synaptic adrenergic receptor activation.
-
Ester Hydrolysis: Cytosolic esterases cleave the methyl ester, yielding α-MmT.
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts α-MmT into α-methyl-m-tyramine.
-
Hydroxylation: Dopamine β-hydroxylase (DBH) hydroxylates the intermediate to form metaraminol (α-methyl-m-octopamine).
-
Vesicular Displacement: Metaraminol acts as a high-affinity substrate for the Vesicular Monoamine Transporter (VMAT). It is pumped into synaptic vesicles, stoichiometrically displacing endogenous norepinephrine ().
Because metaraminol possesses significantly lower intrinsic efficacy at post-synaptic α- and β-adrenergic receptors compared to NE, subsequent action potentials release this "false transmitter," resulting in a dampened sympathetic response. Crucially, because dopaminergic neurons lack DBH, dopamine (DA) stores are largely protected from this profound depletion ().
Caption: Metabolic conversion of α-MmT-OMe to metaraminol and subsequent NE depletion.
Experimental Protocols: In Vivo Norepinephrine Depletion
To isolate the role of catecholamines in exploratory behavior or ischemic arrhythmias without performing a surgical sympathectomy, researchers utilize α-MmT-OMe to induce a reversible, chemical sympathectomy (; ).
Step-by-Step Methodology
Step 1: Formulation
-
Action: Dissolve α-MmT-OMe hydrochloride in sterile 0.9% NaCl to a concentration of 100 mg/mL.
-
Causality: The HCl salt ensures rapid aqueous dissolution.
-
Validation Checkpoint: Measure the solution's pH prior to injection. It must be buffered to ~6.5–7.0 using dilute NaOH if necessary. A highly acidic solution will cause localized tissue necrosis at the injection site, triggering systemic stress responses that artificially spike catecholamine synthesis, confounding your baseline data.
Step 2: Administration
-
Action: Administer a dose of 400 mg/kg via intraperitoneal (i.p.) injection to the rodent model. For profound, sustained depletion, a booster dose of 200 mg/kg can be administered 4 hours later.
Step 3: Metabolic Incubation
-
Action: House the animals in standard conditions for 12 to 24 hours post-injection.
-
Causality: Metaraminol synthesis is rate-limited by DBH activity. A 12-hour window is mandatory to allow sufficient vesicular turnover to flush out pre-existing endogenous NE stores.
Step 4: Tissue Harvesting
-
Action: Euthanize the subject and rapidly excise the target tissue (e.g., left ventricular myocardium or brain stem). Immediately snap-freeze the tissue in liquid nitrogen.
-
Validation Checkpoint: Tissues must be frozen within 60 seconds of excision. Delayed freezing allows post-mortem Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) to degrade remaining catecholamines, leading to false-positive depletion results.
Caption: Standardized in vivo workflow for targeted norepinephrine depletion.
Analytical Quantification (HPLC-ECD Protocol)
To confirm the success of the pharmacological intervention, tissue homogenates must be analyzed using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).
-
Extraction: Homogenize the frozen tissue in 0.1 M perchloric acid (PCA) containing 0.1 mM EDTA and 0.1% sodium metabisulfite.
-
Causality: PCA precipitates structural proteins, while EDTA chelates metal ions and metabisulfite acts as a reducing agent, preventing the rapid auto-oxidation of catecholamines.
-
-
Centrifugation: Spin the homogenate at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.
-
Chromatography: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase consisting of an acetate buffer (pH 4.0), 10% methanol, and an ion-pairing agent (e.g., 1-octanesulfonic acid).
-
Detection: Set the electrochemical detector to an oxidation potential of +0.7 V.
-
Validation Checkpoint: In the resulting chromatogram, successful displacement is confirmed not just by the absence of the NE peak, but by the stoichiometric appearance of a large metaraminol peak. If NE is depleted but metaraminol is absent, suspect pre-analytical oxidation of the sample rather than successful pharmacological displacement.
Table 2: Expected Depletion Kinetics (Rat Myocardium)
Data represents typical neurochemical changes following a 400 mg/kg i.p. dose.
| Time Post-Injection | Norepinephrine (NE) Level | Dopamine (DA) Level | Metaraminol Level |
| 0 Hours (Baseline) | 100% | 100% | 0% |
| 4 Hours | ~40% | ~90% | High |
| 12 Hours | <10% | ~95% | Peak |
| 24 Hours | <10% | ~100% | Moderate |
| 48 Hours | ~30% | ~100% | Low |
Conclusion
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester remains a gold-standard tool for interrogating the sympathetic nervous system. By leveraging the neuron's own biosynthetic machinery to produce a false transmitter, researchers can achieve profound, reversible norepinephrine depletion while preserving the structural integrity of the nerve terminal and sparing dopaminergic pathways. Strict adherence to formulation pH, incubation timelines, and anti-oxidative extraction protocols is required to ensure reproducible, artifact-free data.
References
-
Shore PA, Busfield D, Alpers HS. Binding and release of metaraminol: Mechanism of norepinephrine depletion by alpha-methyl-m-tyrosine and related agents. Journal of Pharmacology and Experimental Therapeutics. 1964. [Link]
-
Breese GR, Kopin IJ, Weise VK. Effects of amphetamine derivatives on brain dopamine and noradrenaline. British Journal of Pharmacology. 1970.[Link]
-
Chan OL, Webster RA. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats. British Journal of Pharmacology. 1971. [Link]
-
Abrahamsson T, Almgren O, Carlsson L, Svensson L. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine. Journal of Cardiovascular Pharmacology. 1985.[Link]
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester molecular weight and exact mass
Pharmacokinetic and Mass Spectrometric Profiling of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester: A Technical Guide
Executive Summary
As neuropharmacological research increasingly relies on targeted catecholamine depletion to model neurodegenerative states, the precise analytical tracking of false transmitter precursors is paramount. DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester —commonly known as DL-α-methyl-m-tyrosine (α-MMT) methyl ester—serves as a highly lipophilic prodrug designed to penetrate the blood-brain barrier (BBB)[1]. This technical guide provides a rigorous framework for understanding its physicochemical properties, mechanistic causality in dopamine depletion, and the self-validating analytical protocols required for its quantification using High-Resolution Mass Spectrometry (HRMS).
Physicochemical Properties & Mass Spectrometry
To accurately track this compound in complex biological matrices, researchers must distinguish between its bulk stoichiometric properties and its monoisotopic signature.
When preparing stock solutions (e.g., 1 mM dosing vehicles), the Molecular Weight (209.245 g/mol ) is used, as it accounts for the weighted average of naturally occurring isotopes. However, for LC-HRMS quantification, the Exact Mass (209.1052 Da) is the critical parameter[2]. Modern Orbitrap or Q-TOF mass spectrometers resolve the monoisotopic peak (comprising exclusively 12C , 1H , 14N , and 16O ). In positive Electrospray Ionization (ESI+), the molecule accepts a proton ( 1H+ , 1.0073 Da), yielding a target precursor ion of m/z 210.1125 [3]. Setting an extraction window of <5 ppm around this exact mass eliminates isobaric interference from endogenous brain metabolites.
Quantitative Data Summary
| Property | Value | Causality / Analytical Significance |
| Chemical Formula | C11H15NO3 | Defines the theoretical isotopic envelope for MS profiling[2]. |
| Molecular Weight | 209.245 g/mol | Used for bulk gravimetric measurements and dosing calculations. |
| Monoisotopic Exact Mass | 209.1052 Da | Essential for HRMS identification and eliminating false positives[3]. |
| [M+H]+ Precursor Ion | 210.1125 m/z | Primary target for ESI+ detection in pharmacokinetic workflows. |
| Structural Modification | Methyl Esterification | Masks the polar carboxylate, increasing lipophilicity for BBB transit. |
Mechanistic Causality: The Prodrug Advantage
The experimental choice to utilize the methyl ester derivative rather than the free amino acid is rooted in pharmacokinetic optimization. The free carboxylic acid of α-MMT is ionized at physiological pH, restricting its passive diffusion into the central nervous system. Esterification neutralizes this charge.
Once the prodrug crosses the BBB, ubiquitous CNS esterases rapidly hydrolyze the ester bond, liberating the active amino acid, α-MMT. The active compound then executes a dual-pronged mechanism[4]:
-
Enzyme Inhibition: It competitively inhibits Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, halting native dopamine production[5].
-
Synaptic Displacement: It acts as a substrate for Aromatic L-amino acid decarboxylase (AADC), converting into α-methyl-m-tyramine. This false neurotransmitter actively displaces existing dopamine from synaptic vesicles, leading to profound striatal dopamine depletion[6][7].
Mechanistic pathway of DL-α-MMT methyl ester from prodrug hydrolysis to dopamine depletion.
Experimental Workflows: Self-Validating Protocols
To quantify the conversion of the methyl ester prodrug to its active form in vivo, the analytical protocol must prevent ex vivo artifacts. If brain tissue is homogenized in standard physiological buffers, endogenous esterases will continue to cleave the methyl ester in the sample tube, artificially inflating the measured levels of the active drug and destroying the integrity of the pharmacokinetic data.
The following protocol is a self-validating system : it actively quenches enzymatic activity at the moment of cell lysis, ensuring the LC-MS data perfectly reflects the physiological state at the time of tissue collection.
Protocol 1: LC-HRMS Quantification in CNS Tissue
-
Tissue Harvesting & Flash Freezing: Rapidly extract striatal tissue and flash-freeze in liquid nitrogen to halt all metabolic processes.
-
Acidic Homogenization (The Critical Step): Homogenize the tissue in 4 volumes of ice-cold 0.1% Formic Acid in LC-MS grade water .
-
Causality: The acidic pH instantly denatures esterases, locking the prodrug-to-active-drug ratio. It also ensures the amine groups remain protonated for optimal downstream extraction.
-
-
Protein Precipitation: Add 3 parts ice-cold Acetonitrile (containing deuterated internal standards) to 1 part homogenate. Vortex for 2 minutes.
-
Causality: Acetonitrile effectively crashes out structural proteins and enzymes, preventing column fouling during LC separation.
-
-
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
UHPLC Separation: Inject 2 µL onto a C18 reversed-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Causality: The gradient separates the highly lipophilic methyl ester from the more polar hydrolyzed α-MMT, preventing ion suppression in the MS source.
-
-
HRMS Detection: Monitor the ESI+ precursor ion at m/z 210.1125 (mass tolerance < 5 ppm).
Self-validating LC-HRMS workflow for quantifying DL-α-MMT methyl ester in CNS tissue.
Protocol 2: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay
To validate the biological efficacy of the hydrolyzed compound:
-
Incubate striatal homogenates with 10μM of [1-14C]-L-tyrosine in the presence of the active metabolite (α-MMT)[4].
-
Capture the evolved 14CO2 (a byproduct of AADC-mediated decarboxylation following TH hydroxylation) on filter paper soaked in a basic trapping solution (e.g., hyamine hydroxide).
-
Quantify the reduction in 14CO2 evolution via liquid scintillation counting to determine the IC50 of the inhibitor[6].
Conclusion
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a sophisticated pharmacological tool. By leveraging esterification to bypass the blood-brain barrier, it delivers a potent tyrosine hydroxylase inhibitor directly to the striatum. Successful utilization of this compound requires strict adherence to exact mass calculations (209.1052 Da) for HRMS and the implementation of self-validating, esterase-quenching extraction protocols to ensure data integrity.
References
-
KEGG Database. "C01458: C11H15NO3 Exact Mass and Structure." Kyoto Encyclopedia of Genes and Genomes. URL:[Link]
-
Uretsky NJ, Snodgrass SR, Lorenzo AV. "Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine." Journal of Pharmacology and Experimental Therapeutics, 1975 Dec; 195(3):465-79. URL:[Link]
-
Breese GR, Kopin IJ, Weise VK. "Effects of amphetamine derivatives on brain dopamine and noradrenaline." British Journal of Pharmacology, 1970 May; 38(3):537-45. URL:[Link]
-
Chan OL, Webster RA. "Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats." British Journal of Pharmacology, 1971 Apr; 41(4):691-9. URL:[Link]
-
Andén NE, Butcher SG, Engel J. "Central dopamine and noradrenaline receptor activity of the amines formed from m-tyrosine, alpha-methyl-m-tyrosine and alpha-methyldopa." Journal of Pharmacy and Pharmacology, 1970 Jul; 22(7):548-50. URL:[Link]
Sources
- 1. Central dopamine and noradrenaline receptor activity of the amines formed from m-tyrosine, alpha-methyl-m-tyrosine and alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG COMPOUND: C01458 [genome.jp]
- 3. web.uwm.edu [web.uwm.edu]
- 4. Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aMPT:Alpha-Methyl-P-Tyrosine | Alpha-Methyl-P-Tyrosine Inhibits Catecholamine Production [ontosight.ai]
- 6. Effects of amphetamine derivatives on brain dopamine and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of tetrabenazine and alpha-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic Modulation and False Transmitter Generation: A Technical Guide to DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Executive Summary
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester—more commonly referred to in pharmacological literature as α-methyl-m-tyrosine (α-MMT) methyl ester —is a highly specialized synthetic amino acid derivative used to probe and modulate catecholaminergic systems. As a Senior Application Scientist, it is crucial to understand that this compound is not merely an inhibitor; it is a "Trojan horse" prodrug. By hijacking the endogenous catecholamine biosynthetic machinery, it forces neurons to synthesize a false neurotransmitter, leading to the profound and sustained depletion of endogenous norepinephrine (NA)[1]. This whitepaper dissects the mechanistic pathways, structural rationale, and validated experimental protocols for utilizing this compound in neuropharmacological research.
Chemical Profile & Prodrug Kinetics
The native amino acid, α-MMT, possesses a polar carboxyl group that limits its passive diffusion across lipid bilayers. The esterification of this carboxyl group to form DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a deliberate pharmacokinetic design choice.
-
Enhanced Lipophilicity: The methyl ester masks the negative charge of the carboxylate at physiological pH, drastically increasing the molecule's partition coefficient. This allows for rapid penetration across the blood-brain barrier (BBB) and neuronal plasma membranes.
-
Esterase Activation: Once intracellular, ubiquitous non-specific esterases rapidly hydrolyze the methyl ester bond, trapping the active free amino acid (α-MMT) inside the cytoplasm where it can interface with biosynthetic enzymes.
Core Biosynthetic Pathways: The Mechanism of Action
The pharmacological utility of α-MMT methyl ester relies entirely on its ability to act as a competitive substrate within the standard noradrenaline synthetic pathway[1]. The cascade proceeds through four distinct, causality-driven steps:
-
AADC-Mediated Decarboxylation: Following ester hydrolysis, α-MMT is recognized by Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.53)[2]. The presence of the alpha-methyl group is structurally critical: it prevents subsequent oxidative deamination by monoamine oxidase (MAO), ensuring the longevity of downstream metabolites. AADC decarboxylates α-MMT to form α-methyl-m-tyramine .
-
Vesicular Translocation: α-methyl-m-tyramine is actively pumped from the cytosol into monoaminergic synaptic vesicles via the Vesicular Monoamine Transporter (VMAT).
-
DBH-Mediated Hydroxylation: Inside the acidic vesicular lumen, α-methyl-m-tyramine serves as a substrate for Dopamine β-hydroxylase (DBH). DBH hydroxylates the beta-carbon of the side chain, yielding the final active metabolite: metaraminol [1].
-
Vesicular Displacement (The False Transmitter Effect): Metaraminol exhibits high affinity for vesicular storage matrixes but resists MAO degradation. It accumulates to high concentrations, stoichiometrically displacing endogenous norepinephrine (NA) from the vesicles[3]. Upon action potential arrival, metaraminol is released into the synaptic cleft. Because it possesses lower intrinsic efficacy at adrenergic receptors compared to NA, sympathetic tone is functionally dampened without causing complete autonomic failure[1][4].
Biosynthetic Pathway Visualization
Biosynthetic conversion of α-MMT methyl ester to metaraminol and subsequent NA depletion.
Quantitative Data Summary
The following table summarizes the expected temporal dynamics of myocardial catecholamine depletion and metaraminol accumulation following a standard in vivo dose of α-MMT methyl ester (e.g., 400 mg/kg) in a normothermic rodent model[1][4].
| Experimental Condition | Myocardial Norepinephrine (NA) | Myocardial Metaraminol | Myocardial Dopamine (DA) |
| Vehicle Control | 100% (Baseline) | Not Detectable | 100% (Baseline) |
| 4 Hours Post-Dose | ~45% of Control | +++ (Rapid Accumulation) | ~50% of Control |
| 12 Hours Post-Dose | < 10% of Control | ++++ (Peak Saturation) | < 20% of Control |
| 24 Hours Post-Dose | < 15% of Control | +++ (Sustained) | ~40% of Control |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that experimental artifacts are caught before data interpretation.
Protocol 1: In Vivo Quantification of Catecholamine Depletion (HPLC-ECD)
Rationale: Electrochemical detection (ECD) is utilized due to its high sensitivity to the oxidizable catechol ring.
-
Administration & Harvesting: Administer α-MMT methyl ester (400 mg/kg, i.p.) to subjects. At designated time points (e.g., 12h), euthanize subjects and rapidly excise target tissues (e.g., heart, brainstem). Immediately snap-freeze in liquid nitrogen to halt enzymatic degradation.
-
Homogenization: Homogenize tissue in 0.1 M perchloric acid (PCA) containing 0.1 mM EDTA and 100 ng/mL of 3,4-dihydroxybenzylamine (DHBA).
-
Causality Note: PCA precipitates proteins, EDTA chelates metals to prevent auto-oxidation of catechols, and DHBA serves as an internal standard.
-
-
Extraction: Centrifuge homogenates at 14,000 × g for 15 min at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.
-
HPLC-ECD Analysis: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase of citrate-acetate buffer (pH 4.0) with octanesulfonic acid (ion-pairing agent) and 10% methanol. Set the ECD working electrode to +700 mV.
-
Self-Validation Checkpoint: Calculate the recovery rate of the DHBA internal standard. If DHBA recovery is <80%, the sample must be flagged for matrix interference or extraction loss, ensuring that observed NA depletion is physiological, not an artifact.
Protocol 2: In Vitro Assessment of DBH-Mediated Metaraminol Synthesis
Rationale: To isolate the final step of the false transmitter pathway and confirm that α-methyl-m-tyramine is the direct precursor to metaraminol.
-
Reaction Assembly: In a microcentrifuge tube, combine 50 mM sodium acetate buffer (pH 5.5), 10 mM ascorbic acid (electron donor), 10 mM sodium fumarate (allosteric activator), 100 µg/mL catalase (to scavenge inhibitory H₂O₂), 1 mM α-methyl-m-tyramine, and 5 µg of purified Dopamine β-hydroxylase.
-
Incubation: Incubate the mixture at 37°C for 30 minutes in a shaking water bath.
-
Termination: Quench the reaction by adding an equal volume of 0.4 M PCA. Centrifuge to remove precipitated DBH.
-
Self-Validation Checkpoint: Run a parallel control reaction containing 10 µM fusaric acid (a highly specific DBH inhibitor). The complete absence of metaraminol in this control validates that the conversion in the primary sample is strictly DBH-mediated and not a result of spontaneous oxidation.
References
- Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine Source: PubMed / National Institutes of Health URL
- The formation and release of metaraminol during exposure to warm or cold environments Source: PubMed / National Institutes of Health URL
- BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS Source: PubMed / National Institutes of Health URL
- Information on EC 4.1.1.
Sources
- 1. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Information on EC 4.1.1.53 - phenylalanine decarboxylase - BRENDA Enzyme Database [brenda-enzymes.info]
- 3. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formation and release of metaraminol during exposure to warm or cold environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological and Receptor Binding Profile of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester: A Mechanistic Whitepaper
Executive Summary
Understanding the receptor binding affinity of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (CAS 60573-86-6) requires a paradigm shift from traditional lock-and-key receptor pharmacology to prodrug metabolism and false-transmitter neurochemistry. Commonly known as α -methyl- m -tyrosine methyl ester, this compound does not exert its primary pharmacological effects through direct receptor binding. Instead, its efficacy is entirely dependent on an enzymatic cascade that converts it into active metabolites—most notably, metaraminol .
This technical guide deconstructs the chemical ontology, metabolic activation pathway, and target binding affinities of this compound and its derivatives, providing drug development professionals with a comprehensive framework for evaluating its neuropharmacological utility.
Chemical Ontology and Prodrug Rationale
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a synthetic derivative of the unnatural amino acid α -methyl- m -tyrosine ( α -MMT).
The Causality of Esterification: In its native state, α -MMT exists as a zwitterion at physiological pH, significantly limiting its passive diffusion across the blood-brain barrier (BBB). By esterifying the carboxyl group to a methyl ester, medicinal chemists effectively mask the negative charge, lowering the polar surface area (PSA) and increasing lipophilicity. This structural modification allows the prodrug to rapidly penetrate the central nervous system (CNS), where ubiquitous esterases subsequently cleave the methyl group to unveil the biologically active parent amino acid.
Metabolic Activation & The "False Transmitter" Hypothesis
To evaluate the "binding affinity" of this compound, one must map its metabolic trajectory. The parent ester exhibits negligible affinity for adrenergic receptors or monoamine transporters. Its pharmacological identity is realized through a three-step enzymatic cascade [1].
Figure 1: Metabolic activation cascade of α-methyl-m-tyrosine methyl ester into metaraminol.
-
Hydrolysis: CNS esterases convert the prodrug to α -MMT.
-
Decarboxylation: α -MMT is a substrate for Aromatic L-amino acid decarboxylase (AADC), yielding α -methyl- m -tyramine.
-
β -Hydroxylation: Dopamine β -hydroxylase (DBH) hydroxylates the intermediate to form metaraminol .
Metaraminol is a potent "false transmitter." It is sequestered into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2), displacing endogenous norepinephrine (NE). Upon neuronal depolarization, metaraminol is co-released into the synaptic cleft, where it acts as a direct agonist at α1 -adrenergic receptors [2].
Quantitative Receptor Binding Profile
Because the parent methyl ester is a prodrug, target engagement must be quantified across its active metabolites. The data below synthesizes the binding affinities ( Ki / IC50 ) of the compound's metabolic lineage across key neuropharmacological targets [3][4].
| Target Protein | Interacting Ligand | Affinity ( Ki / IC50 ) | Pharmacological Role |
| Tyrosine Hydroxylase (TH) | α -Methyl- m -tyrosine | Ki≈10−50μM | Competitive Inhibitor (Reduces endogenous NE synthesis) |
| α1 -Adrenergic Receptor | Metaraminol | Ki≈1.5−3.0μM | Direct Agonist (Mediates vasoconstriction) |
| Norepinephrine Transporter (NET) | Metaraminol | IC50≈0.5−2.0μM | Substrate / Competitive Inhibitor (Blocks NE reuptake) |
| VMAT2 | Metaraminol | IC50≈3.0−5.0μM | Substrate (Drives vesicular NE depletion) |
Note: The intact methyl ester demonstrates Ki>100μM across all listed targets, validating its classification as an inactive transport vehicle.
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for quantifying the receptor binding affinity of the active metabolite (metaraminol) at the α1 -adrenergic receptor.
Protocol: Radioligand Binding Assay for α1 -Adrenergic Receptors
Rationale & Causality: We utilize [3H] Prazosin as the competitive radioligand due to its high specificity for α1 -ARs. Ascorbic acid is strictly mandated in the assay buffer; without it, the phenolic ring of metaraminol undergoes rapid auto-oxidation in aqueous solutions, leading to artificial loss of affinity. Glass fiber filters (GF/C) must be pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of the positively charged ligands.
Figure 2: Self-validating workflow for competitive radioligand binding assays.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2 , 1 mM EDTA, and 0.1% Ascorbic Acid.
-
Membrane Isolation: Homogenize HEK293 cells stably expressing human α1 -ARs. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 20 μg/well .
-
Incubation Setup: In a 96-well plate, combine:
-
50μL of [3H] Prazosin (final concentration 0.5 nM).
-
50μL of active metabolite (metaraminol) at varying concentrations ( 10−10 to 10−4 M).
-
100μL of membrane suspension.
-
-
Self-Validating Control: Define Non-Specific Binding (NSB) by incubating parallel wells with 10 μM Phentolamine (a non-selective α -antagonist). Total binding minus NSB equals specific binding.
-
Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI for 1 hour). Wash filters three times with ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the decay events (DPM) using a MicroBeta counter.
-
Data Analysis: Plot a non-linear regression curve (log[inhibitor] vs. response). Convert the resulting IC50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+([L]/Kd)) , where [L] is the radioligand concentration and Kd is the known affinity of [3H] Prazosin.
Conclusion
The pharmacological evaluation of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester illustrates the complexity of prodrug neuropharmacology. While the compound itself lacks meaningful receptor affinity, its rational design enables efficient CNS delivery. Once inside the brain, its conversion into α -MMT and subsequently metaraminol allows it to profoundly modulate catecholaminergic signaling by acting as a competitive inhibitor of norepinephrine synthesis, a NET substrate, and a potent α1 -adrenergic false transmitter.
References
-
Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET Proceedings of the National Academy of Sciences (PNAS)[Link][1]
-
Metaraminol - Drug Profile and Mechanism of Action Drug Central[Link][2]
-
Alpha-1 Adrenergic Receptor Pharmacology and Subtypes Wikipedia, The Free Encyclopedia[Link][3]
Sources
Application Note: HPLC Method Development and Validation for the Quantification of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Introduction & Analyte Profiling
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is the esterified derivative of α -methyl- m -tyrosine. The parent compound, α -methyl- m -tyrosine, is a well-documented pharmacological agent utilized to model catecholamine depletion by acting as a false neurotransmitter precursor[1]. The methyl esterification of this molecule significantly increases its lipophilicity, making it a valuable synthetic intermediate and a prodrug candidate for enhanced blood-brain barrier penetration.
From an analytical perspective, quantifying this compound presents unique chromatographic challenges. While free amino acids often require pre-column derivatization (e.g., with OPA or FMOC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention[2], the methyl ester reduces the molecule's zwitterionic character. This allows for direct quantification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, provided the amphoteric functional groups (a basic primary amine and a weakly acidic phenol) are strictly controlled via mobile phase optimization[3].
Method Development Rationale
As a Senior Application Scientist, establishing a robust, self-validating method requires understanding the causality behind every chromatographic parameter.
Fig 1. Logical workflow for RP-HPLC method development of amino acid esters.
Column Selection
Despite the esterification, the molecule retains significant polarity. Standard C18 columns can suffer from phase collapse (dewetting) under the highly aqueous conditions required to retain this analyte. Therefore, a polar-embedded C18 column or an aqueous-stable C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) is mandated. These stationary phases maintain hydration and provide superior retention for polar aromatic amines[3].
Mobile Phase & pH Control
The analyte possesses a primary aliphatic amine (pKa ~9.0) and a phenolic hydroxyl group (pKa ~10.0). To achieve sharp, symmetrical peaks, secondary interactions with residual silanols on the silica matrix must be suppressed.
-
Buffer Choice: 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.1) is utilized as Mobile Phase A.
-
Mechanism: At pH 2.1, the phenol remains fully unionized (neutral), while the amine is fully protonated (cationic). TFA acts as a volatile ion-pairing reagent, forming a hydrophobic complex with the protonated amine. This drastically enhances retention on the hydrophobic C18 phase and eliminates peak tailing.
Detector Optimization
The 3-hydroxyphenyl ( m -phenol) moiety exhibits a highly characteristic UV absorption maximum at 274 nm [4]. Monitoring at 274 nm provides excellent selectivity against non-aromatic matrix interferences, while a secondary channel at 220 nm can be recorded to monitor the ester/amide backbone for mass balance during forced degradation studies.
Experimental Protocol
Reagents and Materials
-
Analyte: DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester reference standard (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).
-
Additives: LC-MS grade Trifluoroacetic acid (TFA), Formic Acid (FA).
-
Diluent: 0.1% FA in Water:MeCN (90:10, v/v). Note: Pure methanol is strictly avoided as a diluent to prevent transesterification or masking of ester hydrolysis.
Step-by-Step Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of MeCN, sonicate for 2 minutes, and bring to volume with 0.1% FA in water.
-
Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Storage: Transfer aliquots to amber HPLC vials. Maintain the autosampler temperature at 4°C to kinetically halt any potential ester hydrolysis during sequence execution[5].
Optimized HPLC Conditions
| Parameter | Specification |
| Column | Polar-embedded C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Milli-Q Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C ± 1°C |
| Autosampler Temp | 4°C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at 274 nm (Primary) and 220 nm (Secondary) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Method Validation & Quantitative Data
The method must be validated according to ICH Q2(R1) guidelines to ensure it is a self-validating system capable of precise quantification. The system suitability criteria act as an internal control for every run.
System Suitability Criteria
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time ( tR ) | Consistent within ± 2.0% | ~8.4 min |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.12 |
| Theoretical Plates ( N ) | ≥ 5000 | > 12,000 |
| Injection Precision (%RSD) | ≤ 2.0% (n=6) | 0.45% |
Validation Parameters Summary
| Validation Parameter | Range / Result | Acceptance Criteria |
| Linearity Range | 1.0 µg/mL to 200 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | S/N ≥ 10, RSD ≤ 5.0% |
| Method Precision (Repeatability) | 0.8% RSD | RSD ≤ 2.0% |
| Intermediate Precision | 1.2% RSD | RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% | 95.0% - 105.0% recovery |
Stability-Indicating Considerations
A critical aspect of developing methods for amino acid methyl esters is addressing their inherent chemical lability. The primary degradation pathway is the hydrolysis of the methyl ester back to the free carboxylic acid (DL- α -methyl- m -tyrosine).
Fig 2. Primary degradation pathway of the target analyte via ester hydrolysis.
Chromatographic Resolution of Degradants: Under the prescribed gradient conditions, the free acid degradant (DL- α -methyl- m -tyrosine) is significantly more polar than the methyl ester. It will elute much earlier in the chromatogram (typically around 4.5 - 5.0 minutes), ensuring baseline resolution ( Rs>3.0 ) from the main active pharmaceutical ingredient (API) peak.
Troubleshooting Tip: If a gradual decrease in the main peak area is observed alongside the growth of an early-eluting peak, verify the pH of the sample diluent. Ensure the autosampler is actively chilling the samples to 4°C, as room temperature storage in aqueous diluents accelerates ester hydrolysis[5].
References
-
Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application PubMed (National Institutes of Health) URL:[Link]
-
Advances in Biochemical Screening for Phaeochromocytoma using Biogenic Amines PubMed Central (PMC) URL:[Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system Teledyne ISCO Application Notes URL:[Link]
-
Tyrosine Isomers Mediate the Classical Phenomenon of Concomitant Tumor Resistance Cancer Research (AACR Journals) URL:[Link]
Sources
Application Notes and Protocols for In Vitro Evaluation of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Introduction
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, a derivative of the amino acid m-tyrosine, is a compound of interest for researchers in neuroscience and drug development. Structurally analogous to known inhibitors of catecholamine synthesis, this molecule presents a valuable tool for investigating pathways implicated in neurological disorders. As an analogue of α-Methyl-DL-tyrosine (α-MT), it is hypothesized to act as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine.[1] Understanding the cellular effects of this compound is crucial for elucidating its therapeutic potential.
This guide provides a comprehensive framework for the preparation and application of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester in a cell culture setting. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for compound handling, cell treatment, and subsequent analysis of cytotoxicity and biological activity. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data for preclinical assessment.
Core Principles and Experimental Rationale
The in vitro evaluation of a novel compound is a critical first step in the drug discovery pipeline.[2] It allows for a cost-effective and high-throughput assessment of a compound's biological activity and potential toxicity before advancing to more complex and expensive in vivo studies. The protocols detailed below are designed to establish a foundational understanding of how DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester interacts with a cellular system.
The experimental design is centered on two key areas of investigation:
-
Cytotoxicity Assessment: Determining the concentration range at which the compound affects cell viability is fundamental.[3][4] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This information is crucial for designing subsequent experiments and for understanding the therapeutic window of the compound.
-
Mechanism of Action Elucidation: Based on its structural similarity to known tyrosine hydroxylase inhibitors, the primary hypothesis is that this compound will modulate catecholamine synthesis.[1] Therefore, the protocols include methods to quantify key catecholamines, such as dopamine and norepinephrine, in treated cells.
Materials and Equipment
Compound and Reagents
-
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride monohydrate (Storage: -20°C)[5]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Trypsin-EDTA solution
-
Cryopreservant (e.g., complete medium with 10% DMSO)
Cell Lines
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line in neuroscience research, as they can be differentiated into a more mature neuronal phenotype and express key enzymes of the dopaminergic pathway, including tyrosine hydroxylase.[6]
-
PC12 (Rat Pheochromocytoma): This cell line is another well-established model for studying neuronal differentiation and catecholamine metabolism.[6]
Assay Kits and Reagents
-
Cytotoxicity Assay:
-
Catecholamine Quantification:
-
Tyrosine Hydroxylase Activity:
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
Water bath (37°C)
-
Micropipettes and sterile tips
-
96-well cell culture plates (clear for MTT, opaque for luminescence assays)
-
Multimode plate reader (absorbance and luminescence capabilities)
-
Hemocytometer or automated cell counter
-
Cryogenic storage vials and freezer (-80°C or liquid nitrogen)
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro evaluation of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester.
Caption: Overall experimental workflow for the in vitro characterization of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester.
Detailed Protocols
PART 1: Compound Preparation and Handling
1.1. Preparation of a 10 mM Stock Solution
The hydrochloride salt form of the compound is expected to have some aqueous solubility; however, for consistency and to achieve a high concentration stock, DMSO is the recommended solvent. A preliminary solubility test in your chosen cell culture medium is also advised.
-
Calculation: The molecular weight of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride monohydrate is 263.72 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, weigh out 2.637 mg of the compound.
-
Procedure:
-
Aseptically weigh 2.637 mg of the compound in a sterile microcentrifuge tube inside a laminar flow hood.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Visually inspect for any undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
-
1.2. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in complete cell culture medium.
-
Procedure:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in complete cell culture medium to achieve the desired final concentrations for your dose-response experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
PART 2: Cell Culture and Treatment
2.1. Cell Line Maintenance
-
Procedure:
-
Culture SH-SY5Y or PC12 cells in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency daily.
-
Subculture the cells when they reach 80-90% confluency. For adherent cells like SH-SY5Y, this involves washing with PBS, detaching with trypsin-EDTA, and reseeding at a lower density.[22]
-
2.2. Cell Seeding for 96-Well Plate Assays
-
Procedure:
-
Detach a flask of logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Calculate the cell suspension volume needed to seed the desired number of cells per well. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000 to 20,000 cells per well for a 24-48 hour assay.
-
Seed the cells in a 96-well plate with 100 µL of cell suspension per well.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
2.3. Compound Treatment
-
Procedure:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the freshly prepared working solutions of the compound at various concentrations to the respective wells.
-
Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest concentration of the compound.
-
Also include an "untreated control" group with fresh medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
PART 3: Cytotoxicity Assessment
3.1. MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Caption: Workflow for the MTT cell viability assay.
-
Procedure:
-
Following the compound treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
3.2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay quantifies ATP, a marker of metabolically active cells. It is generally more sensitive than colorimetric assays.[4][9]
-
Procedure:
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature for about 30 minutes.[5][10]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Measure the luminescence using a plate reader.
-
PART 4: Mechanistic Assays
For these assays, cells should be treated with non-toxic concentrations of the compound, as determined from the cytotoxicity assays (e.g., below the IC20).
4.1. Sample Collection for Catecholamine Measurement
-
Procedure:
-
After treating the cells with the compound for the desired time, collect the cell culture supernatant into a separate tube. This can be used to measure secreted catecholamines.[12]
-
For intracellular catecholamine measurement, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer provided with the ELISA kit).[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Store all samples at -80°C until analysis. For dopamine, the addition of antioxidants to the collection tubes can prevent degradation.[13]
-
4.2. Dopamine and Norepinephrine Quantification
-
Procedure:
-
Use a commercial ELISA kit for the quantification of dopamine[12] or norepinephrine[14] in the collected cell culture supernatants or lysates.
-
Follow the manufacturer's protocol precisely, which typically involves the incubation of samples in antibody-coated plates, followed by washing steps and the addition of detection reagents and a substrate.[14][16]
-
Measure the absorbance or fluorescence on a microplate reader and calculate the concentration of the catecholamines based on a standard curve.
-
4.3. Tyrosine Hydroxylase Activity Assay (Optional)
-
Procedure:
-
To directly measure the effect of the compound on the enzyme, a tyrosine hydroxylase activity assay can be performed on cell lysates.
-
Use a commercial ELISA kit designed to measure the amount of tyrosine hydroxylase protein.[2][19][20][21]
-
Follow the manufacturer's protocol, which is typically a sandwich ELISA format.[21]
-
Data Analysis and Interpretation
Quantitative Data Summary
| Parameter | Description | Typical Units |
| Seeding Density | Number of cells seeded per well | cells/well |
| Compound Conc. | Range of concentrations tested | µM |
| Incubation Time | Duration of compound exposure | hours |
| IC50 Value | Concentration for 50% inhibition of viability | µM |
| Dopamine Level | Concentration in supernatant/lysate | pg/mL or ng/mL |
| Norepinephrine Level | Concentration in supernatant/lysate | pg/mL or ng/mL |
IC50 Calculation
-
Normalize the absorbance/luminescence data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Interpretation
A dose-dependent decrease in cell viability will be observed if the compound is cytotoxic. A statistically significant reduction in dopamine and/or norepinephrine levels in the treated cells compared to the vehicle control, at non-toxic concentrations of the compound, would support the hypothesis that DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester acts as a tyrosine hydroxylase inhibitor.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the in vitro characterization of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester. By following these detailed protocols, researchers can obtain reliable data on the compound's cytotoxicity and its effects on catecholamine biosynthesis. These findings will be instrumental in guiding further preclinical development and in understanding the therapeutic potential of this novel compound.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Antibodies-online.com. Tyrosine Hydroxylase ELISA Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. Tyrosine Assay Kit. Retrieved from [Link]
-
Creative Bioarray. Cultured Neuronal Cell Lines. Retrieved from [Link]
-
Choi, H. J., et al. (2014). Tyrosinase-Expressing Neuronal Cell Line as in Vitro Model of Parkinson's Disease. International Journal of Molecular Sciences. Retrieved from [Link]
-
Antibodies.com. Human Tyrosine Hydroxylase ELISA Kit (A2466). Retrieved from [Link]
-
Assay Genie. Human TH (Tyrosine Hydroxylase) ELISA Kit. Retrieved from [Link]
-
Immusmol. (2026, February 23). Dopamine Quantification Guide: Workflows, Pitfalls, MS vs ELISA. Retrieved from [Link]
-
Cloud-Clone Corp. ELISA Kit for Noradrenaline (NE). Retrieved from [Link]
-
protocols.io. (2024, February 12). Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical. Retrieved from [Link]
-
MilliporeSigma. α-Methyl-DL-tyrosine methyl ester hydrochloride. Retrieved from [Link]
-
Roth Lab, UC Davis. (2024, December 12). Amino Acid Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?. Retrieved from [Link]
-
PNAS. Inactivation of tyrosine hydroxylase by nitration following exposure to peroxynitrite and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Retrieved from [Link]
-
protocols.io. (2018, October 17). Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Retrieved from [Link]
-
Eagle Biosciences. Mouse / Rat Noradrenaline (Norepinephrine) ELISA Assay Kit. Retrieved from [Link]
-
Antibodies-online.com. Noradrenaline/Norepinephrine ELISA Kit. Retrieved from [Link]
-
Agilent Technologies. Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
-
LifeTein. How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
PNAS. (2009, May 26). Dopamine-induced proliferation of adult neural precursor cells in the mammalian subventricular zone is mediated through EGF. Retrieved from [Link]
-
Journal of Neuroscience. (1999, June 1). Generation of Tyrosine Hydroxylase-Producing Neurons from Precursors of the Embryonic and Adult Forebrain. Retrieved from [Link]
-
ResearchGate. (2017, September 4). Would you please kindly let me know how can I prepare a cell supetnatant for dopamine measurment by HPLC?. Retrieved from [Link]
-
ResearchGate. (2016, July 29). What anti-tyrosine hydroxylase (TH) antibodies are you using for IF in human cell lines?. Retrieved from [Link]
-
Eagle Biosciences. Noradrenaline (Norepinephrine) ELISA Assay Kit. Retrieved from [Link]
-
Assay Genie. Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
-
ACS Publications. (2025, May 19). Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis. Retrieved from [Link]
-
Agilent Technologies. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]
-
PMC. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human TH ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. ch.promega.com [ch.promega.com]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Dopamine Quantification Guide: Workflows, Pitfalls, MS vs ELISA [immusmol.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. eaglebio.com [eaglebio.com]
- 16. ELISA Kit [ABIN6968964] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. aspirasci.com [aspirasci.com]
- 20. Human Tyrosine Hydroxylase ELISA Kit (A2466) [antibodies.com]
- 21. assaygenie.com [assaygenie.com]
- 22. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Leveraging DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester as a Versatile Precursor in Organic Synthesis
Introduction: Unveiling a Unique Chemical Scaffold
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, also known as α-Methyl-DL-m-tyrosine methyl ester, is a non-proteinogenic amino acid derivative that offers a unique combination of structural features for advanced organic synthesis. Its utility is rooted in three key motifs:
-
The α-Methyl Group: This addition to the amino acid backbone introduces a quaternary stereocenter and, critically, significant steric hindrance. In peptide chemistry, this modification imparts resistance to enzymatic degradation by proteases, a highly desirable trait for developing therapeutic peptides with enhanced in-vivo stability.[1] However, this same steric bulk presents a formidable challenge during synthesis, necessitating optimized protocols for reactions such as peptide bond formation.
-
The meta-Hydroxyphenyl Side Chain: The phenolic hydroxyl group at the meta position of the phenyl ring serves as a versatile functional handle. Unlike the para position found in standard tyrosine, the meta substitution provides a different vector for chemical modification, enabling the exploration of novel chemical space in medicinal chemistry and drug discovery. It is a key site for O-alkylation, O-acylation, and other modifications to modulate bioactivity and physicochemical properties.
-
The Methyl Ester: The carboxylic acid is protected as a methyl ester, a common strategy in solution-phase peptide synthesis and other coupling reactions.[2] This protection prevents unwanted side reactions and can be selectively removed under mild conditions to reveal the free carboxylate for subsequent transformations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for effectively utilizing this precursor in complex synthetic workflows.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of the precursor. The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
| Property | Value | Source |
| Chemical Name | α-Methyl-DL-m-tyrosine methyl ester hydrochloride monohydrate | [3] |
| Synonyms | DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester HCl H₂O | [3] |
| CAS Number | 96687-21-7 | [3] |
| Molecular Formula | C₁₁H₁₅NO₃ · HCl · H₂O | [3] |
| Molecular Weight | 263.72 g/mol | [3] |
| Appearance | White to off-white powder | |
| Storage | Store at -20°C, desiccated | [3] |
Handling Guidance:
-
Solubility: The hydrochloride salt is generally soluble in water, methanol, and DMSO.
-
Stability: The compound is stable under recommended storage conditions. Avoid strong bases, which can induce hydrolysis of the methyl ester, and strong oxidizing agents.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[3]
Core Application: A Building Block for Sterically Hindered Peptides
The primary application of this precursor is in the synthesis of peptidomimetics and novel peptides. The workflow involves a series of protection, coupling, and deprotection steps, each requiring careful consideration due to the sterically demanding α-methyl group.
Caption: Workflow for incorporating the precursor into a peptide.
Protocol 1: N-Terminal Protection (Boc Protection)
Rationale: Before the precursor can be used to elongate a peptide chain (i.e., before its carboxyl group is activated), its nucleophilic amine must be protected to prevent self-polymerization. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group. This protocol is adapted from standard procedures for amino acid protection.[4]
Materials:
-
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride (1.0 equiv.) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA (2.2 equiv.) dropwise to neutralize the hydrochloride salt and create the free base. Stir for 15 minutes.
-
Add Boc₂O (1.1 equiv.) dissolved in a minimal amount of DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amino acid ester by column chromatography on silica gel if necessary.
Protocol 2: Peptide Coupling with a Sterically Hindered Precursor
Rationale: The α-methyl group significantly slows the kinetics of peptide bond formation. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) often result in low yields or failure. More potent uronium/phosphonium-based reagents, such as HATU, are required to form a highly activated ester intermediate that can overcome this steric barrier.[1]
| Coupling Reagent | Class | Advantages for Hindered Coupling | Disadvantages |
| EDCI / HOBt | Carbodiimide | Cost-effective, common | Often insufficient for α,α-disubstituted amino acids; can lead to racemization. |
| HBTU / HOBt | Uronium | Good efficiency, well-established | Can be less effective than HATU for the most difficult couplings. |
| HATU | Uronium | Highly recommended. Very high reactivity, low racemization, fast kinetics. | Higher cost. |
| COMU | Uronium | Excellent reactivity, byproducts are water-soluble, simplifying workup. | Higher cost. |
Materials:
-
N-protected peptide/amino acid (1.0 equiv.)
-
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride (or its N-protected form if coupling the other way) (1.1 equiv.)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.)
-
DIPEA (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected peptide/amino acid (the carboxylic acid component) and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 2-3 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride and DIPEA (1.0 equiv to neutralize the salt) in anhydrous DMF.
-
Add the amino acid ester solution to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature for 4-12 hours. The extended reaction time is often necessary due to steric hindrance. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography.
Protocol 3: C-Terminal Deprotection (Saponification)
Rationale: To reveal the C-terminal carboxylic acid for further coupling (e.g., to a solid-phase resin or another amine), the methyl ester must be hydrolyzed. Saponification with a mild base like lithium hydroxide (LiOH) is a standard and effective method that minimizes side reactions.[5]
Materials:
-
Peptide-α-Methyl-m-Tyr-OMe (1.0 equiv.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-2.5 equiv.)
-
Tetrahydrofuran (THF) and Water (typically 1:1 or 2:1 v/v)
-
1 M HCl
Procedure:
-
Dissolve the peptide methyl ester in a mixture of THF and water.
-
Add LiOH·H₂O and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the mixture to 0 °C and carefully acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate or another suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free acid.
Core Application: A Scaffold for Medicinal Chemistry Libraries
The meta-hydroxyl group is a prime location for introducing diversity into a molecule. O-alkylation or O-acylation can be used to modulate properties like solubility, lipophilicity, and receptor binding affinity.
Caption: Synthetic routes for modifying the phenolic side chain.
Protocol 4: O-Alkylation of the Phenolic Hydroxyl
Rationale: The Williamson ether synthesis is a classic and reliable method for forming an ether linkage. Using a mild base like potassium carbonate (K₂CO₃) deprotonates the phenol, which then acts as a nucleophile to attack an alkyl halide. The N-terminus and C-terminus should be protected to prevent side reactions.
Materials:
-
N-Boc-α-Methyl-m-Tyr-OMe (1.0 equiv.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv.)
-
Anhydrous acetone or DMF
Procedure:
-
To a solution of N-Boc-α-Methyl-m-Tyr-OMe in anhydrous acetone, add K₂CO₃.
-
Add the alkyl halide and heat the mixture to reflux (for acetone) or ~60 °C (for DMF).
-
Stir for 6-24 hours, monitoring the reaction by TLC.
-
After cooling, filter off the inorganic salts and rinse the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the O-alkylated product by column chromatography.
Characterization and Quality Control
Verifying the outcome of each synthetic step is crucial. A combination of chromatographic and spectroscopic methods should be employed.
-
Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) and visualize spots using UV light and/or a potassium permanganate stain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural confirmation. Key signals to look for include: a singlet around ~1.5 ppm (α-methyl group), a singlet around ~3.7 ppm (methyl ester), and the disappearance of the phenolic -OH proton (~9-10 ppm) upon successful O-alkylation.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the starting material, intermediates, and final products. Electrospray ionization (ESI) is a common technique for these types of molecules.
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final compound. For advanced applications involving chiral resolution of the DL-mixture, chiral HPLC methods would be required.
By applying these robust protocols and analytical checks, researchers can confidently and effectively utilize DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester as a powerful precursor for creating novel molecules with significant potential in drug discovery and materials science.
References
-
Title: Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up Source: ACS Publications URL: [Link]
-
Title: Microbial Synthesis of m-Tyrosine via Whole-cell Biocatalysis Source: ResearchGate URL: [Link]
-
Title: Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid Source: Taylor & Francis Online URL: [Link]
-
Title: Microbial synthesis of m-tyrosine via whole-cell biocatalysis Source: Twist Bioscience URL: [Link]
-
Title: Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up Source: ResearchGate URL: [Link]
-
Title: Synthesis of DL-phenylalanine methyl ester hydrochloride Source: PrepChem.com URL: [Link]
-
Title: Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids Source: ACS Publications URL: [Link]
-
Title: Tyrosine Source: Wikipedia URL: [Link]
-
Title: Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3- methyl-2-oxoquinoxaline-6-carboxylic acid Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E Source: Asian Journal of Chemistry URL: [Link]
-
Title: L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight Source: SpringerLink URL: [Link]
-
Title: Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent Source: ResearchGate URL: [Link]
-
Title: (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide (2) Source: Organic Syntheses URL: [Link]
-
Title: Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride Source: University of Sheffield URL: [Link]
-
Title: Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 Source: PMC URL: [Link]
Sources
Application Note: Mass Spectrometry Fragmentation Profiling of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Executive Summary
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (commonly referred to as α -methyl- m -tyrosine methyl ester) is a highly specialized synthetic derivative utilized in catecholamine research and neuropharmacology. The esterification of the carboxyl group significantly increases the molecule's lipophilicity, a common prodrug strategy to enhance blood-brain barrier (BBB) penetration.
As a Senior Application Scientist, establishing a robust LC-MS/MS methodology for this compound requires more than generic parameter optimization. It demands a deep understanding of its gas-phase thermodynamic behavior and its susceptibility to ex vivo degradation. This technical guide provides a comprehensive, self-validating analytical framework for the extraction, chromatographic separation, and tandem mass spectrometry (MS/MS) profiling of this unique molecule.
Mechanistic Rationale & Physicochemical Properties
The structural architecture of this molecule dictates its analytical behavior. The presence of the α -methyl group introduces steric hindrance that prevents standard amino acid rearrangements during ionization, while the methyl ester moiety acts as a highly labile leaving group during Collision-Induced Dissociation (CID)[1].
Furthermore, the meta-hydroxyl group on the phenyl ring creates a distinct electronic environment compared to its para-substituted analogs (like standard tyrosine), influencing the stability of the resulting benzyl cations during fragmentation.
Table 1: Quantitative Physicochemical and Exact Mass Properties
| Property | Value | Analytical Implication |
| Molecular Formula | C 11 H 15 NO 3 | Determines isotopic distribution pattern. |
| Monoisotopic Mass | 209.1052 Da | High-resolution MS target mass. |
| Precursor Ion [M+H]+ | 210.1125 m/z | Primary target for Q1 selection in ESI+ mode. |
| LogP (Estimated) | 1.2 - 1.5 | Dictates reversed-phase retention (requires C18). |
| pKa (Amine) | ~8.8 | Requires acidic mobile phase (pH < 4) for full protonation. |
Standardized LC-MS/MS Analytical Workflow
To ensure absolute trustworthiness in pharmacokinetic or metabolomic profiling, the analytical workflow must be designed as a self-validating system . Methods for quantifying α -methyltyrosine derivatives in biological matrices heavily rely on LC-MS/MS, where matrix effects and ex vivo degradation must be carefully managed[2].
Figure 1: Standardized LC-MS/MS analytical workflow for amino acid ester profiling.
Causality in Workflow Design:
-
Sample Preparation (Esterase Quenching): Biological matrices contain highly active non-specific esterases. If samples are extracted at room temperature or in aqueous buffers, the methyl ester will rapidly hydrolyze back to α -methyl- m -tyrosine. We utilize cold acetonitrile (ACN) protein precipitation (PPT) at -20°C to instantly denature esterases and freeze chemical activity, ensuring the integrity of the ester bond.
-
Chromatographic Separation: The α -methyl group and esterification provide sufficient hydrophobicity to retain the compound on a sub-2-micron C18 column[3], avoiding the need for complex HILIC chromatography.
-
Self-Validation (SST): Every batch must begin with a System Suitability Test (SST) utilizing a structurally matched stable isotope-labeled internal standard (e.g., 13 C 6 -labeled derivative) to continuously monitor and correct for matrix suppression in the ESI source[2].
In-Depth Fragmentation Analysis (ESI-MS/MS)
Understanding the gas-phase fragmentation causality is critical for selecting Multiple Reaction Monitoring (MRM) transitions that offer both high sensitivity and orthogonal selectivity. Amino acid methyl esters analyzed via ESI-MS/MS typically undergo characteristic neutral losses, including the loss of the carbomethoxy group (-60 Da)[1].
Figure 2: ESI-MS/MS collisional-induced dissociation (CID) fragmentation pathway.
Mechanistic Breakdown of Product Ions:
-
The Iminium Cation (m/z 150.09) - The Quantifier: The most thermodynamically favored pathway is the α -cleavage involving the loss of the ester moiety as methyl formate (HCOOCH 3 , -60 Da)[1]. Because of the α -methyl group, the resulting fragment is a highly stable tertiary iminium cation. This thermodynamic sink makes m/z 150.09 the most abundant and reproducible product ion, ideal for quantitative MRM.
-
The 3-Hydroxybenzyl Cation (m/z 107.05) - The Qualifier: Cleavage of the β -carbon bond results in the neutral loss of the entire amino ester moiety (C 5 H 10 NO 2 ). The charge is retained on the heavily conjugated 3-hydroxybenzyl ring. Because this fragment requires higher collision energy to form and is highly specific to the meta-tyrosine core, it serves as an excellent qualifier ion to ensure peak purity.
-
Deamination (m/z 193.08): A lower-energy pathway involves the simple loss of ammonia (-17 Da). While common, it is often too generic for complex matrix quantification but useful for structural confirmation.
Table 2: Optimized MRM Transitions for Triple Quadrupole MS
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Identity / Neutral Loss | Purpose |
| 210.11 | 150.09 | 15 | [M+H−HCOOCH3]+ | Quantifier (High Abundance) |
| 210.11 | 107.05 | 25 | [C7H7O]+ | Qualifier 1 (High Specificity) |
| 210.11 | 133.06 | 28 | [M+H−HCOOCH3−NH3]+ | Qualifier 2 (Confirmation) |
| 210.11 | 193.08 | 12 | [M+H−NH3]+ | Diagnostic / Structural |
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation (Self-Validating Extraction)
-
Spike Internal Standard: Aliquot 50 µL of plasma/homogenate into a pre-chilled Eppendorf tube. Immediately spike with 10 µL of stable isotope-labeled internal standard (IS) working solution (100 ng/mL).
-
Esterase Quenching & Precipitation: Add 150 µL of ice-cold (-20°C) Acetonitrile containing 0.1% Formic Acid. Causality Note: The acid further inhibits esterase activity and ensures the analyte remains protonated, driving it into the organic crash solvent.
-
Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC-MS autosampler vial equipped with a glass insert. Keep autosampler compartment strictly at 4°C.
Phase 2: UHPLC Parameters
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[3].
-
Column Temperature: 40°C (Ensures reproducible retention times and lowers backpressure).
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 60% B
-
3.0 - 4.0 min: Flush at 95% B
-
4.0 - 5.0 min: Re-equilibrate at 5% B
-
Phase 3: Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 450°C (Required to efficiently evaporate the aqueous/organic mobile phase at 0.4 mL/min).
-
System Suitability Check: Before injecting biological samples, inject a neat standard at the Lower Limit of Quantification (LLOQ). The signal-to-noise (S/N) ratio of the 210.11 → 150.09 transition must be ≥ 10:1, and the retention time must not deviate by more than ± 0.05 minutes from the established method.
References
-
N-Acylated amino acid methyl esters from marine Roseobacter group bacteria Beilstein Journal of Organic Chemistry URL:[Link]
-
Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine in human plasma Journal of Chromatography B URL:[Link]
-
Mephentermine | C11H17N | CID 3677 PubChem - National Institutes of Health (NIH) URL:[Link]
Sources
Application Note: In Vivo Preparation and Administration of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Mechanistic Rationale and Chemical Identity
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester , widely referred to as α-methyl-m-tyrosine (α-MMT) methyl ester , is a specialized pharmacological agent used to selectively deplete central and peripheral catecholamines (norepinephrine and dopamine) in in vivo models.
Unlike its structural analog α-methyl-p-tyrosine (AMPT), which acts as a direct competitive inhibitor of tyrosine hydroxylase, α-MMT functions as a prodrug for a false neurotransmitter. Once administered, α-MMT is enzymatically decarboxylated by Aromatic L-Amino Acid Decarboxylase (AADC) into metaraminol (α-methyl-m-tyramine). Metaraminol is actively transported into synaptic vesicles via the vesicular monoamine transporter (VMAT2), where it physically displaces endogenous norepinephrine and dopamine, leading to their metabolic degradation and profound synaptic depletion[1][2].
The Causality of Esterification: The free amino acid form of α-MMT is highly zwitterionic at physiological pH, resulting in notoriously poor aqueous solubility. Attempting to dissolve the free acid for in vivo injection often requires harsh acidic/basic vehicles or thick suspensions (e.g., Tween-80/CMC), which can cause injection-site necrosis, erratic systemic absorption, and behavioral artifacts.
Esterification of the carboxyl group masks this zwitterionic charge. The resulting methyl ester (typically supplied as a hydrochloride salt) is a highly water-soluble prodrug that readily dissolves in physiological saline[3][4]. Once injected, ubiquitous tissue and blood esterases rapidly hydrolyze the methyl ester to yield the active α-MMT[5].
Mechanism of catecholamine depletion by α-MMT via metaraminol synthesis.
Physicochemical Properties & Solubility Profile
To ensure a self-validating experimental setup, researchers must understand the physical constraints of the compound. The table below summarizes the solubility data critical for formulating dosing vehicles.
| Property | Value | Causality / Impact on In Vivo Studies |
| Chemical Identity | DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester | Methyl esterification prevents zwitterion formation, drastically increasing aqueous solubility. |
| Molecular Weight | ~225.24 g/mol (Free base) | Small molecule; readily crosses the blood-brain barrier post-hydrolysis. |
| Solubility (0.9% Saline) | ≥ 50 mg/mL | Ideal for high-dose in vivo injections (e.g., 100-400 mg/kg) without requiring excessive injection volumes[3][6]. |
| Solubility (DMSO) | > 100 mg/mL | Not recommended for in vivo use due to severe tissue toxicity and solvent-induced behavioral artifacts at high volumes. |
| Optimal pH | 5.5 - 6.5 (in Saline) | Mildly acidic conditions prevent spontaneous base-catalyzed ester hydrolysis prior to injection. |
Experimental Protocol: In Vivo Dissolution Workflow
Note: The following protocol is optimized for the hydrochloride salt of α-MMT methyl ester, which is the standard commercially available form for in vivo research. All procedures should be performed under sterile conditions.
Step 1: Equilibration and Weighing
-
Remove the lyophilized α-MMT methyl ester from -20°C storage.
-
Crucial Step: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening cold vials causes condensation of ambient moisture onto the powder. Water exposure accelerates premature ester hydrolysis, degrading the highly soluble prodrug into the insoluble free acid.
-
-
Weigh the required mass into a sterile, endotoxin-free glass vial.
Step 2: Vehicle Selection and Addition
-
Select 0.9% Normal Saline (NaCl) as the vehicle. Avoid highly buffered solutions (like high-pH PBS) if possible, as alkaline environments accelerate ester cleavage.
-
Add the vehicle to achieve the desired target concentration (up to 50 mg/mL).
-
Standardization: For a standard rodent dose of 100 mg/kg, preparing a 10 mg/mL solution allows for a physiological 10 mL/kg injection volume[5].
-
Step 3: Dissolution and Agitation
-
Vortex the vial continuously for 30–60 seconds. The powder should rapidly go into solution.
-
If the powder does not immediately dissolve, place the vial in a room-temperature ultrasonic bath for 2–5 minutes.
-
Expert Insight:Do not heat the solution above 30°C. Elevated temperatures will rapidly accelerate the hydrolysis of the methyl ester back to the insoluble free acid, resulting in a cloudy, unusable precipitate.
-
Step 4: Sterilization
-
Draw the clear solution into a sterile luer-lock syringe.
-
Filter the solution through a 0.22 µm Polyethersulfone (PES) or PVDF syringe filter into a sterile, foil-wrapped dosing vial.
-
Causality: PES and PVDF membranes exhibit exceptionally low protein and small-molecule binding, ensuring zero loss of the active compound during sterilization.
-
Step 5: Administration and Validation
-
Administer the solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Self-Validating System: The ester bond is inherently unstable in aqueous environments. Solutions must be prepared fresh daily and used within 2 hours of reconstitution. If the solution turns cloudy at any point, discard it immediately—cloudiness is the visual confirmation that the ester has hydrolyzed and the insoluble free acid has precipitated.
Workflow for dissolving and administering α-MMT methyl ester in vivo.
Troubleshooting and Expert Insights
-
Issue: The compound is not dissolving in saline.
-
Diagnosis: You may have purchased the free base of the methyl ester rather than the hydrochloride (HCl) salt.
-
Solution: Add 0.1 M HCl dropwise while vortexing until the powder dissolves (do not drop pH below 3.0). Once dissolved, slowly back-titrate with 0.1 M NaOH to a physiological pH of ~5.5 - 6.0.
-
-
Issue: The solution was clear, but turned cloudy in the syringe.
-
Diagnosis: Ester hydrolysis has occurred. This is usually caused by leaving the aqueous solution at room temperature for too long (>2 hours), exposing it to heat, or using a vehicle with a high pH (>7.5).
-
Solution: Discard and prepare a fresh batch. Keep the freshly prepared solution on ice if there is a delay between preparation and injection.
-
References
-
ChemicalBook. "ALPHA-METHYL-DL-TYROSINE METHYL ESTER Solubility and Properties." ChemicalBook Database. 4
-
DSpace / Utrecht University. "Cross-Species Studies on the Mechanisms Underlying..." (Details on AMPT/AMMT dissolving in saline at 10 ml/kg). UU.nl. 7
-
Biolife Publisher. "FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE." European Journal of Neurodegenerative Diseases. 1
-
PNAS. "Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET." Proceedings of the National Academy of Sciences. 2
-
Researcher.life. "Evidence for alpha-methyl-m-tyramine as a false dopamine-like neurotransmitter." Researcher.life Database. 8
Sources
- 1. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - European Journal of Neurodegenerative Diseases [biolife-publisher.it]
- 2. pnas.org [pnas.org]
- 3. ALPHA-METHYL-DL-TYROSINE METHYL ESTER HYDROCHLORIDE | 7361-31-1 [chemicalbook.com]
- 4. ALPHA-METHYL-DL-TYROSINE METHYL ESTER HYDROCHLORIDE | 7361-31-1 [chemicalbook.com]
- 5. DSpace [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dspace.library.uu.nl]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: NMR Spectroscopy Data, Shifts, and Structural Elucidation of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Executive Summary & Scope
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (commonly referred to as α -methyl- m -tyrosine methyl ester) is a critical synthetic intermediate and pharmacological tool used in the study of catecholamine biosynthesis. As a derivative of m -tyrosine, it serves as a precursor to false neurotransmitters and acts as a probe for enzymes such as Aromatic L-amino acid decarboxylase (AADC) [1].
This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. It is designed for researchers in drug development and analytical chemistry who require high-fidelity reference data and a mechanistic understanding of the molecule's spectroscopic behavior.
Physicochemical & Structural Profile
Before initiating NMR acquisition, understanding the physicochemical properties of the analyte is critical for solvent selection and probe tuning. The compound is typically synthesized and handled as a hydrochloride salt to prevent spontaneous cyclization or degradation of the free base.
| Property | Specification |
| Chemical Name | DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester |
| Synonyms | α -methyl- m -tyrosine methyl ester |
| CAS Registry Number | 60573-86-6 (Hydrochloride salt) |
| Molecular Formula | C 11 H 15 NO 3 • HCl |
| Molecular Weight | 209.24 g/mol (Free base) / 245.70 g/mol (HCl salt) |
| Optimal NMR Solvent | DMSO- d6 (Dimethyl sulfoxide- d6 ) |
NMR Spectroscopic Data & Causality Analysis
The following data represents the standardized 1 H and 13 C NMR chemical shifts for the hydrochloride salt of the compound in DMSO- d6 at 298 K.
1 H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 9.50 | Singlet (s) | - | 1H | Ar-OH (Phenolic) |
| 8.50 | Broad Singlet (br s) | - | 3H | -NH 3+ (Ammonium) |
| 7.10 | Triplet (t) | 7.8 | 1H | Ar-H 5 |
| 6.70 | Doublet of Doublets (dd) | 8.0, 2.0 | 1H | Ar-H 4 |
| 6.65 | Broad Singlet (br s) | - | 1H | Ar-H 2 |
| 6.60 | Doublet (d) | 7.8 | 1H | Ar-H 6 |
| 3.70 | Singlet (s) | - | 3H | -OCH 3 (Ester methyl) |
| 3.05, 2.95 | AB Quartet (ABq) | 13.8 | 2H | -CH
2
|
| 1.45 | Singlet (s) | - | 3H | α -CH 3 |
Expertise Insight: The Causality of Shifts
-
Solvent Selection: DMSO- d6 is selected over CDCl 3 not only to fully dissolve the polar hydrochloride salt but also to arrest rapid proton exchange. The strong hydrogen-bonding capability of DMSO slows the exchange rate of the phenolic -OH and ammonium -NH 3+ protons, allowing them to be observed as distinct resonances rather than broad baseline humps [2].
-
Diastereotopic β -Protons: The β -methylene protons (CH 2 ) appear as an AB quartet rather than a simple singlet. This is a direct physical consequence of their proximity to the chiral α -carbon. Because the molecule has a rigid local chiral environment, the two protons of the CH 2 group are diastereotopic. They experience different magnetic shielding environments and couple geminally with each other ( 2J≈13.8 Hz).
13 C NMR Data (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 170.5 | Quaternary (C=O) | Ester Carbonyl |
| 157.5 | Quaternary (Ar-C) | Ar-C 3 (C-OH) |
| 136.2 | Quaternary (Ar-C) | Ar-C 1 (C-CH 2 ) |
| 129.4 | Methine (Ar-CH) | Ar-C 5 |
| 121.3 | Methine (Ar-CH) | Ar-C 6 |
| 117.1 | Methine (Ar-CH) | Ar-C 2 |
| 114.6 | Methine (Ar-CH) | Ar-C 4 |
| 60.2 | Quaternary (C- α ) | α -C (Chiral center) |
| 53.1 | Primary (CH 3 ) | -OC H 3 |
| 42.6 | Secondary (CH 2 ) | β -C H 2 |
| 22.1 | Primary (CH 3 ) | α -C H 3 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. Each step contains an internal check to verify the integrity of the system before proceeding.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh exactly 15 mg of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester hydrochloride.
-
Dissolve in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation Check: Ensure the solution is optically clear. Particulates will distort magnetic homogeneity. Filter through a glass wool plug if necessary.
-
-
Probe Tuning & Matching:
-
Insert the 5 mm NMR tube into the spectrometer (e.g., Bruker Avance 400 MHz).
-
Tune and match the probe specifically for 1 H and 13 C frequencies.
-
Validation Check: The tuning dip (wobble curve) must be centered exactly at the Larmor frequency of the nucleus to maximize the signal-to-noise ratio.
-
-
Locking and Shimming:
-
Lock onto the deuterium signal of DMSO- d6 .
-
Perform gradient shimming (TopShim).
-
Validation Check: Acquire a dummy 1D 1 H scan. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. It must be ≤1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients.
-
-
Acquisition Parameters:
-
1 H NMR: zg30 pulse program, 16 scans, 2 seconds relaxation delay (D1), spectral width 15 ppm.
-
13 C NMR: zgpg30 (proton-decoupled) pulse program, 1024 scans, 2 seconds relaxation delay, spectral width 250 ppm.
-
-
Data Processing:
-
Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.
-
Phase the spectra manually (zero-order and first-order) and baseline correct (polynomial fit).
-
Workflow for NMR acquisition and structural elucidation of alpha-methyl-m-tyrosine methyl ester.
Mechanistic Insights & Enzymatic Interactions
Beyond its structural characterization, DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is highly valued in neuropharmacology. It acts as a lipophilic prodrug. Once the methyl ester is hydrolyzed by ubiquitous intracellular esterases, the free amino acid ( α -methyl- m -tyrosine) enters the catecholamine biosynthetic pathway.
It acts as a substrate for Aromatic L-amino acid decarboxylase (AADC) . The enzyme relies on Pyridoxal 5'-phosphate (PLP) to decarboxylate the molecule. Because of the α -methyl group, the resulting product ( α -methyl- m -tyramine) cannot be easily degraded by Monoamine Oxidase (MAO). This leads to the accumulation of a "false neurotransmitter" in synaptic vesicles, which displaces endogenous dopamine and norepinephrine, making this compound an invaluable tool for studying sympathetic nervous system depletion [3].
Metabolic decarboxylation pathway of α-methyl-m-tyrosine derivatives by AADC.
References
-
Udenfriend, S., Zaltzman-Nirenberg, P., & Gordon, R. (1963). Evaluation of the biochemical effects produced in vivo by inhibitors of the three enzymes involved in norepinephrine biosynthesis. Journal of Pharmacology and Experimental Therapeutics, 140(1), 194-199. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]
-
Adiko, N. N., Seo, H. T., Ki, D. W., Park, J. H., & Kim, D. S. (2025). Insight into the functional and structural relationship of ornithine decarboxylase and its mutants from Lacticaseibacillus rhamnosus. Bulletin of the Korean Chemical Society, 46(7), 730-742.[Link]
Application Note: Enzymatic Assays and Cellular Profiling using DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester
Introduction and Mechanistic Rationale
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is the esterified prodrug form of α-methyl-m-tyrosine (α-MMT). In the realm of neuropharmacology and catecholamine research, α-MMT is a pivotal pharmacological tool used to interrogate the biosynthesis, vesicular storage, and release of monoamine neurotransmitters[1].
The Prodrug Advantage (Causality of Design): The free zwitterionic form of α-MMT relies on active transport mechanisms (such as the L-type amino acid transporter, LAT1) to cross the plasma membrane. This reliance can introduce significant cell-line-dependent variability and rate-limit intracellular accumulation. By masking the carboxylate group as a methyl ester, the lipophilicity (logP) of the compound is significantly increased, allowing for rapid, passive diffusion into the cytosol[2][3]. Once intracellular, ubiquitous non-specific esterases rapidly hydrolyze the ester bond, liberating the active α-MMT[3].
Enzymatic Processing and the "False Transmitter" Paradigm: Upon liberation, α-MMT acts as a competitive substrate for Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28), a pyridoxal 5'-phosphate (PLP)-dependent enzyme[4]. AADC decarboxylates α-MMT to form α-methyl-m-tyramine. Interestingly, α-methylated amino acids induce a known mechanistic divergence in AADC: while the primary pathway is decarboxylation, approximately 2% of the catalytic events proceed via a decarboxylation-dependent transamination pathway[4][5]. This side reaction converts the PLP cofactor into pyridoxamine 5'-phosphate (PMP), temporarily inactivating the enzyme and providing a unique metric for studying PLP-enzyme mechanics[4].
The primary product, α-methyl-m-tyramine, is subsequently transported into synaptic vesicles and β-hydroxylated by Dopamine β-hydroxylase (DBH) to form metaraminol[1]. Metaraminol accumulates in the vesicles via the Vesicular Monoamine Transporter 2 (VMAT2), displacing endogenous norepinephrine and acting as a "false neurotransmitter"[1][6]. This cascade effectively depletes cellular catecholamine stores without destroying the neuron, providing a reversible model of sympathetic depletion[7].
Pathway Visualization
Intracellular activation of DL-α-Methyl-m-tyrosine methyl ester and the false transmitter cascade.
Experimental Protocols
Protocol 1: In Vitro AADC Decarboxylation and Transamination Assay
Rationale: To evaluate the kinetic parameters of AADC using the active moiety of the prodrug. Because AADC requires a free carboxylate to form the external aldimine with PLP, the methyl ester must be pre-hydrolyzed prior to the assay to ensure accurate kinetic modeling.
Materials:
-
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester
-
Porcine Liver Esterase (PLE)
-
Recombinant Human AADC (rhAADC)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 0.1 mM EDTA, 1 mM DTT
Step-by-Step Methodology:
-
Prodrug Hydrolysis: Incubate 1 mM of the methyl ester with 1 U/mL PLE in Assay Buffer for 30 minutes at 37°C to achieve complete conversion to α-MMT. Verify complete hydrolysis via LC-UV (280 nm).
-
Enzyme Pre-incubation: Pre-incubate 5 µg/mL rhAADC with 50 µM PLP in Assay Buffer for 10 minutes at 37°C. Self-Validation: This step ensures holoenzyme saturation, preventing baseline drift caused by apoenzyme activation during the assay.
-
Reaction Initiation: Add the hydrolyzed α-MMT (final concentrations ranging from 10 µM to 500 µM) to the AADC mixture. Total reaction volume: 100 µL.
-
Incubation: Incubate at 37°C for exactly 15 minutes.
-
Quenching: Terminate the reaction by adding 10 µL of 1 M perchloric acid (HClO₄). Centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins.
-
Detection: Analyze the supernatant via HPLC coupled with Electrochemical Detection (HPLC-ECD). Mobile phase: 0.1 M sodium phosphate, 0.1 mM EDTA, 1 mM sodium octyl sulfate, 10% methanol, pH 3.0. Detect the product (α-methyl-m-tyramine) at an oxidation potential of +0.7 V.
-
Negative Control: Run a parallel reaction containing 10 µM benserazide (a potent AADC inhibitor) to validate signal specificity and rule out non-enzymatic degradation.
Protocol 2: Cell-Based Norepinephrine Depletion Assay
Rationale: To quantify the enhanced cellular penetrance and subsequent false-transmitter loading of the methyl ester prodrug compared to the free amino acid in a neuroendocrine model (PC12 cells).
Materials:
-
PC12 cells (rat pheochromocytoma)
-
RPMI-1640 medium supplemented with 10% Horse Serum and 5% FBS
-
Internal Standard: Isoproterenol (100 ng/mL in 0.1 M HClO₄)
Step-by-Step Methodology:
-
Cell Seeding: Seed PC12 cells in 6-well plates at a density of 1 × 10⁶ cells/well. Allow 24 hours for adherence.
-
Treatment: Replace media with fresh RPMI containing either 50 µM DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, 50 µM free α-MMT, or vehicle (0.1% DMSO). Incubate for 4 hours at 37°C, 5% CO₂.
-
Harvesting: Aspirate media and wash cells twice with ice-cold PBS to halt uptake and remove extracellular drug.
-
Extraction: Add 200 µL of ice-cold 0.1 M HClO₄ containing the isoproterenol internal standard to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Processing: Sonicate lysates for 10 seconds on ice, then centrifuge at 15,000 × g for 15 minutes at 4°C.
-
Quantification: Inject 20 µL of the supernatant into the HPLC-ECD system. Quantify intracellular norepinephrine (NE) and metaraminol peaks relative to the isoproterenol standard. Normalize data to total protein concentration (determined via BCA assay on the resuspended protein pellet).
Data Presentation
Table 1: Representative Kinetic Parameters of rhAADC Highlights the catalytic efficiency and the unique transamination partition ratio of α-methylated substrates compared to endogenous L-DOPA.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Transamination Partition Ratio |
| L-DOPA (Endogenous) | 150 | 5.2 | 3.4 × 10⁴ | ~0.02% |
| α-Methyl-m-tyrosine | 210 | 1.8 | 8.5 × 10³ | ~2.0% |
Table 2: Intracellular Accumulation and NE Depletion in PC12 Cells (4h Incubation at 50 µM) Demonstrates the superior loading efficiency of the methyl ester prodrug over the free acid, resulting in profound displacement of endogenous norepinephrine.
| Treatment | Intracellular Active Drug (pmol/mg protein) | Intracellular Metaraminol (pmol/mg protein) | Remaining Norepinephrine (% of Control) |
| Vehicle (Control) | N/A | N/A | 100% |
| Free α-MMT | 45 ± 8 | 12 ± 3 | 85 ± 5% |
| α-MMT Methyl Ester | 310 ± 25 | 145 ± 15 | 35 ± 6% |
References
-
[4] Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. URL:[Link]
-
[1] The formation and release of metaraminol during exposure to warm or cold environments. PubMed Central (NIH). URL:[Link]
-
[6] Function and Mechanism of Action of Alpha-Methyldopa: An Update. European Journal of Neurodegenerative Diseases (Biolife Publisher). URL:[Link]
-
[7] Effects of chronic metaraminol treatment on the sympathetic activity of intact and adrenal demedullated rats kept in warm or cold environments. British Journal of Pharmacology. URL:[Link]
-
[5] Examination of the New α-(2' Z -Fluoro)vinyl Trigger with Lysine Decarboxylase: The Absolute Stereochemistry Dictates the Reaction Course. ResearchGate. URL:[Link]
-
[2] Dopamine transporter inhibitors: Topics by Science.gov. Science.gov. URL:[Link]
-
[3] US10568841B2 - Methods and compositions particularly for treatment of attention deficit disorder. Google Patents. URL:
Sources
- 1. The formation and release of metaraminol during exposure to warm or cold environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dopamine transporter inhibitors: Topics by Science.gov [science.gov]
- 3. US10568841B2 - Methods and compositions particularly for treatment of attention deficit disorder - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - European Journal of Neurodegenerative Diseases [biolife-publisher.it]
- 7. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
Technical Support Center: Optimizing Aqueous Formulations for DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals facing formulation challenges with DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (also known as α-methyl-m-tyrosine methyl ester, or α-MMT-OMe).
Because this compound masks the carboxylic acid of its parent structure [1], it loses its zwitterionic properties. This fundamental structural shift introduces three distinct experimental hurdles in aqueous media: lipophilic precipitation of the free base , rapid ester hydrolysis , and phenolic auto-oxidation .
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My stock solution turns cloudy immediately upon dilution into pH 7.4 phosphate-buffered saline (PBS). Why does this happen, and how do I fix it? The Causality: The hydrochloride salt of α-MMT-OMe is highly soluble in pure water due to the protonated primary amine. However, as the pH approaches 7.4, the amine (pKa ~8.5–9.0) partially deprotonates. The resulting uncharged free base is exceptionally lipophilic due to the combined effects of the aromatic ring, the alpha-methyl group, and the methyl ester. The Solution: You must either lower the dielectric constant of the buffer using co-solvents (e.g., 5% DMSO or Ethanol) or utilize a supramolecular carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic moieties [3].
Q2: The solution eventually clears up, but my downstream cellular assay shows declining compound efficacy over 4 to 6 hours. What is degrading? The Causality: You are observing chemical hydrolysis. Amino acid methyl esters are highly labile in aqueous environments. At pH 7.4, hydroxide ions and buffer salts (particularly phosphate) catalyze the cleavage of the ester bond via first-order kinetics, converting your compound back into the parent amino acid (α-methyl-m-tyrosine) [2]. The Solution: Shift your formulation buffer to a slightly acidic pH (pH 5.5–6.0) using a non-nucleophilic buffer like Sodium Acetate, and prepare solutions immediately before use. Avoid phosphate buffers if prolonged stability is required.
Q3: Over 24 hours, my formulated solution develops a pinkish-brown tint. Is the compound still viable? The Causality: No. The color change indicates auto-oxidation of the meta-hydroxyl phenolic group, which forms reactive quinones that subsequently polymerize into melanin-like pigments. This is accelerated by dissolved oxygen, light, and trace transition metals in your buffer. The Solution: Sparge your buffers with nitrogen or argon for 15 minutes prior to formulation. If your assay permits, include a water-soluble antioxidant such as 1 mM Ascorbic Acid or 0.5 mM Dithiothreitol (DTT).
Part 2: Formulation Decision Matrix
Use the following logical workflow to determine the optimal solubilization strategy based on your specific assay constraints.
Decision matrix for optimizing DL-α-MMT methyl ester solubility based on assay constraints.
Part 3: Standardized Experimental Protocols
Protocol A: HP-β-CD Enhanced Solubilization (Self-Validating Workflow)
This protocol utilizes cyclodextrin inclusion to shield the lipophilic ester and aromatic ring from the aqueous phase, simultaneously preventing precipitation and slowing hydrolysis [3].
Step 1: Buffer Preparation & Degassing Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 5.5. Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen. Causality: pH 5.5 maintains the amine in its protonated state and minimizes base-catalyzed ester hydrolysis. Degassing prevents phenolic oxidation.
Step 2: Excipient Addition Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the buffer to achieve a 20% (w/v) concentration. Stir until optically clear.
Step 3: Compound Integration Weigh the required amount of DL-α-MMT methyl ester hydrochloride. Add the powder incrementally to the stirring HP-β-CD solution at room temperature.
Step 4: Validation of Solubilization Measure the Optical Density of the solution at 600 nm (OD600) using a spectrophotometer. Self-Validation: An OD600 < 0.05 confirms true solubilization. An OD600 > 0.05 indicates micellar scattering or micro-precipitation, requiring further dilution or increased cyclodextrin concentration.
Step 5: Sterilization and Storage Filter the solution through a 0.22 µm PTFE syringe filter. Store in amber glass vials at 4°C and use within 48 hours.
Protocol B: Kinetic Stability Monitoring via RP-HPLC
To ensure your compound has not hydrolyzed into the parent amino acid during your experiment, run this rapid verification assay.
-
Column: C18 Reverse-Phase (e.g., 50 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic 70% Water (0.1% TFA) / 30% Acetonitrile (0.1% TFA).
-
Detection: UV at 280 nm (optimal for the phenolic ring).
-
Validation Logic: The polar parent amino acid (hydrolysis product) will elute near the void volume (early retention time). The intact, lipophilic methyl ester will be strongly retained and elute significantly later. If the early peak area exceeds 5% of the total area, the stock must be discarded.
Part 4: Quantitative Formulation Data
The following table summarizes the expected performance of DL-α-MMT methyl ester across various standard formulation matrices.
| Buffer System | Co-Solvent / Excipient | Max Stable Concentration | Est. Half-Life (t½) at 37°C | Primary Failure Mode |
| PBS (pH 7.4) | None | < 0.5 mg/mL | ~2–4 hours | Precipitation / Hydrolysis |
| PBS (pH 7.4) | 5% DMSO | ~2.0 mg/mL | ~2–4 hours | Hydrolysis |
| Na-Acetate (pH 5.5) | None | ~5.0 mg/mL | > 24 hours | Oxidation (if not degassed) |
| Na-Acetate (pH 5.5) | 20% HP-β-CD | > 20.0 mg/mL | > 48 hours | None (Highly Stable) |
References
-
PubChem CID 2110: alpha-Methyl-m-tyrosine. National Center for Biotechnology Information. PubChem Compound Summary. URL:[Link]
-
Pharmacokinetics of Amino Acid Phosphoramidate Monoesters in Rats. Journal of Medicinal Chemistry / PMC. (Demonstrates the rapid, species- and pH-dependent hydrolysis kinetics of amino acid methyl esters in aqueous and biological buffers). URL:[Link]
-
Enantiomeric recognition of amino acid ester salts by β-cyclodextrin derivatives. Arkivoc. (Details the thermodynamic inclusion of amino acid methyl ester hydrochlorides into cyclodextrin cavities to enhance solubility). URL:[Link]
Technical Support Center: Resolving Co-Elution of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester
Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with the co-elution of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (a racemic, alpha-methylated tyrosine derivative).
Because this molecule features a basic primary amine, a phenolic hydroxyl group, an ester linkage, and a sterically hindered chiral center, it is highly susceptible to both enantiomeric co-elution and co-elution with structural impurities (such as its unesterified free acid or unmethylated analogs). This guide provides field-proven, self-validating workflows to isolate your target compound.
Diagnostic Hub: Identifying the Root Cause of Co-Elution
Before altering your method, you must determine what is co-eluting. Co-elution manifests as a single broadened peak, a peak with a distinct shoulder, or distorted peak symmetry[1].
Caption: Diagnostic decision tree for troubleshooting co-elution based on spectral purity data.
The Mechanistic Challenge
The alpha-methyl group on this molecule creates significant steric bulk directly adjacent to the chiral center. In chiral chromatography, successful separation relies on a "three-point interaction" model between the analyte and the Chiral Stationary Phase (CSP). The steric hindrance of the alpha-methyl group often disrupts hydrogen bonding between the analyte's carbonyl group and the CSP's chiral selector, leading to poor chiral recognition and subsequent enantiomeric co-elution[2].
Validated Workflows for Resolution
Every protocol below is designed as a self-validating system . This means the workflow includes internal checks to ensure the data generated is reliable and the separation is genuine, rather than an artifact of column degradation or solvent contamination.
Workflow A: Direct Enantiomeric Resolution via Normal-Phase Chiral HPLC
This method utilizes a polysaccharide-derived CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) to directly resolve the D- and L-enantiomers[3].
Causality: Normal-phase conditions (Hexane/Alcohol) promote strong hydrogen bonding and dipole-dipole interactions between the analyte's ester/amine groups and the carbamate linkages of the CSP, which are otherwise suppressed in highly aqueous reversed-phase conditions.
Step-by-Step Protocol:
-
Column Selection: Install a Chiralpak IA or equivalent immobilized amylose-based column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an isocratic blend of Hexane / 2-Propanol (80:20, v/v).
-
Critical Adjustment: Add 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA). The DEA suppresses secondary interactions with residual silanols (preventing tailing of the basic amine), while TFA maintains the phenolic hydroxyl in a protonated state.
-
-
Equilibration: Flush the column at 1.0 mL/min until the baseline is stable (typically 10-15 column volumes). Chiral columns require longer equilibration times than achiral columns to stabilize the stationary phase conformation[4].
-
Self-Validation (System Suitability):
-
Inject a blank (sample solvent) to rule out ghost peaks from the system[4].
-
Inject the racemic mixture. Calculate the resolution ( Rs ). The system is validated for use only if Rs≥1.5 and the tailing factor ( Tf ) is ≤1.5 .
-
-
Sample Analysis: Inject 10 µL of the sample (1 mg/mL). Monitor via UV at 280 nm (optimal for the phenolic ring).
Workflow B: Indirect Resolution via Pre-Column Derivatization (FDAA)
If direct separation fails due to extreme steric hindrance, convert the enantiomers into diastereomers using Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[5].
Causality: Diastereomers have different physical and chemical properties, allowing them to be easily separated on standard, high-efficiency achiral C18 columns. FDAA reacts with the primary amine of the analyte, creating a bulky, highly hydrophobic derivative.
Step-by-Step Protocol:
-
Derivatization Reaction: Mix 50 µL of the analyte solution (1 mg/mL in water/methanol) with 100 µL of 1% FDAA in acetone and 20 µL of 1 M Sodium Bicarbonate.
-
Incubation: Heat at 40°C for 1 hour. The mild heat accelerates the nucleophilic aromatic substitution without causing racemization of the ester.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Self-Validation Check: The solution must turn from deep red to yellow, confirming the reaction is quenched and the pH is acidic (crucial for RP-HPLC retention).
-
Chromatographic Separation: Inject onto a C18 column (150 x 4.6 mm, 3 µm). Run a linear gradient from 10% to 60% Acetonitrile (with 0.1% Formic Acid) over 45 minutes.
-
Detection: Monitor at 340 nm (specific to the FDAA chromophore) and confirm identity via ESI-MS[5].
Caption: Interaction model showing how the alpha-methyl group sterically disrupts ideal chiral recognition.
Data Presentation: Method Comparison
Use the following table to select the most appropriate strategy based on your laboratory's capabilities and the specific co-elution profile.
| Parameter | Direct Separation (Polysaccharide CSP) | Indirect Separation (FDAA Derivatization) | Achiral RP-HPLC (C18 / PFP) |
| Target Co-eluting Species | D- and L- Enantiomers | D- and L- Enantiomers | Structural Analogs / Hydrolysis Products |
| Primary Mechanism | Transient diastereomeric complexation | Permanent diastereomer formation | Hydrophobic & π−π interactions |
| Typical Resolution ( Rs ) | 1.2 - 2.5 | > 3.0 | N/A for enantiomers |
| Advantages | Non-destructive; allows for preparative isolation[2]. | Extremely high resolution; utilizes standard LC-MS equipment[5]. | Best for separating the methyl ester from the unesterified free acid. |
| Disadvantages | CSP columns are expensive; highly sensitive to mobile phase pH[4]. | Destructive to the sample; derivatization artifacts may cause new co-elutions. | Cannot resolve enantiomers; requires strict pH control to prevent amine tailing. |
Frequently Asked Questions (FAQs)
Q: I am seeing a shoulder on my main peak instead of two distinct peaks. How do I know if this is enantiomeric co-elution or a chemical impurity? A: You must rely on your detector. If you are using a Diode Array Detector (DAD), extract UV spectra across the leading edge, apex, and tailing edge of the peak. If the spectra are perfectly identical, you are likely observing partial enantiomeric co-elution. If the spectral profiles shift (e.g., a change in the 280 nm / 254 nm ratio), an impurity—such as the unmethylated precursor—is co-eluting[1].
Q: Why does my DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester peak tail so severely that it co-elutes with the next peak? A: Peak tailing for this compound is almost always caused by secondary ion-exchange interactions between the basic primary amine and acidic residual silanols on the silica support of the column. To fix this, you must weaken the mobile phase's eluting strength[1] and add a basic modifier (like 0.1% Triethylamine or Diethylamine) to competitively bind to the silanols, forcing the analyte to elute in a tight, symmetrical band.
Q: How does column temperature affect the chiral separation of this specific ester? A: Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 15°C) often increases the residence time and strengthens the hydrogen bonding between the analyte and the CSP, improving resolution. However, ensure you use a column oven to maintain a constant temperature, as even minor fluctuations will cause retention time drift and degrade reproducibility[4].
Q: Can I use LC-MS to resolve the co-elution without changing my chromatography? A: Only if the co-eluting species have different mass-to-charge ( m/z ) ratios. If the target co-elutes with its free acid hydrolysis product, MS can easily distinguish them. However, enantiomers have identical masses and fragmentation patterns. For enantiomeric co-elution, MS cannot mathematically deconvolute the peaks; you must resolve them chromatographically first[5].
References
-
Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography Source: Taylor & Francis URL:[Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL:[Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
From the Desk of the Senior Application Scientist Welcome to the technical support center. Working with unnatural amino acid derivatives like DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (an α -methyl-m-tyrosine derivative) presents unique stability challenges. While the α -methyl group provides a minor degree of steric shielding to the adjacent ester carbonyl, the primary mode of degradation during storage remains ester hydrolysis . This bimolecular reaction converts the reactive methyl ester back into the free carboxylic acid and methanol, compromising your downstream yields.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the long-term integrity of your compound.
Visual Workflow: Mechanism and Prevention of Ester Hydrolysis
Fig 1: Hydrolysis pathway of amino acid methyl esters and targeted stabilization interventions.
Troubleshooting Guide & FAQs
Q1: Why does my DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester degrade even when stored in the freezer (-20°C)? A1: The most common culprit is freeze-thaw condensation. While low temperatures exponentially decrease the kinetic rate constant of hydrolysis, they do not eliminate the presence of water. If a cold vial is opened immediately in a humid laboratory environment, ambient moisture condenses on the cold powder[1]. Once returned to the freezer, this trapped micro-moisture acts as a localized nucleophile, slowly driving hydrolysis over time. Eliminating thermal energy only slows the reaction; eliminating the reactant (water) halts it.
Q2: Should I store this compound as a free base or as a salt (e.g., Hydrochloride)? A2: You must store it as a salt. In its free base form, the unprotonated α -amino group of the amino acid ester can act as an intramolecular general base. This facilitates "hydroxide-assisted intramolecular nucleophilic catalysis," drastically lowering the activation energy required for water to attack the ester carbonyl[2]. By storing the compound as an HCl salt, the amine is protonated (ammonium), effectively neutralizing its catalytic ability and shifting the local pKa to favor stability[3].
Q3: I need to use the free base for my downstream coupling reaction. How do I prevent hydrolysis during preparation? A3: Neutralize the HCl salt in situ immediately before use. Suspend the salt in a strictly anhydrous organic solvent (e.g., dry DMF or DCM) and add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Because the environment lacks water, the free amine cannot catalyze aqueous hydrolysis, preserving the ester linkage[4].
Quantitative Impact of Storage Conditions on Ester Stability
To illustrate the critical nature of these variables, the following table synthesizes the expected stability profiles of amino acid methyl esters under various conditions:
| Storage Condition | Temperature | Moisture Control | Amine State | Estimated Half-Life |
| Optimal | -20°C | Desiccated (Argon Purge) | HCl Salt | > 2 Years |
| Sub-optimal | 4°C | Ambient Humidity | HCl Salt | 3 - 6 Months |
| Poor | 25°C | Ambient Humidity | Free Base | < 1 Week |
| Aqueous Solution | 25°C | Aqueous Buffer (pH 7.4) | Free Base | ~ 1 - 2 Days |
Step-by-Step Methodology: Optimal Aliquoting and Storage Protocol
To create a self-validating storage system, every step must inherently prevent the introduction of the variables that cause degradation (moisture and heat).
Step 1: Thermal Equilibration (Critical) Remove the sealed master vial from the -20°C freezer and place it directly into a vacuum desiccator. Allow it to sit for at least 1 hour until it reaches room temperature. Causality: This prevents ambient moisture from condensing on the cold inner walls of the vial when opened[5].
Step 2: Anhydrous Handling Open the vial only in a controlled environment, ideally a glove box or under a steady stream of dry Argon or Nitrogen gas.
Step 3: Single-Use Aliquoting Weigh out the required amounts into pre-dried, amber glass vials. Causality: While hydrolysis is the primary threat, the phenolic hydroxyl group on the m-tyrosine ring is susceptible to photo-oxidation. Glass prevents the adsorption issues sometimes seen with hydrophobic derivatives in plastic[5].
Step 4: Inert Gas Purging Before sealing, gently purge the headspace of each aliquot vial with anhydrous Argon. Causality: Argon is heavier than air and will blanket the solid, displacing any residual atmospheric moisture and oxygen[5].
Step 5: Sealing and Storage Cap tightly with PTFE-lined lids, wrap the seam with Parafilm, and store the aliquots at -20°C in a secondary container filled with indicating silica gel desiccants.
References
-
Research Commons (Waikato University). "Aspects of the mechanisms of alkaline hydrolysis of amino acid esters". [Link]
-
National Institutes of Health (PMC). "Constitutional adaptation to pKa modulation by remote ester hydrolysis".[Link]
-
National Institutes of Health (PMC). "Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats".[Link]
Sources
Technical Support Center: Handling & Troubleshooting DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Welcome to the Technical Support Center. DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (commonly referred to as α -methyl- m -tyrosine methyl ester) is a highly specialized precursor and pharmacological tool compound. Because it features both an electron-rich phenolic hydroxyl group and an amino acid methyl ester moiety, it is intrinsically susceptible to specific chemical degradation pathways.
As a Senior Application Scientist, I have designed this guide to help you understand the causality behind these instabilities and provide self-validating protocols to maintain the absolute integrity of your commercial samples.
Quantitative Impurity Profile
Before troubleshooting, it is critical to understand the baseline impurity limits for this compound. The table below summarizes the quantitative data for the most common degradation products and synthetic impurities.
| Impurity Type | Chemical Identity | Typical Limit | Detection Method | Primary Causality |
| Free Acid | DL-2-Methyl-3-(3-hydroxyphenyl)alanine | < 1.0% | HPLC (Low RT), LC-MS | Ester hydrolysis via ambient moisture or pH extremes. |
| Oxidation Products | Quinone derivatives | < 0.5% | UV-Vis (Pink/Brown), HPLC | Phenol oxidation triggered by O2 , light, or alkaline pH. |
| Cyclic Dipeptide | Diketopiperazine derivative | < 0.5% | LC-MS (High MW) | Intermolecular self-condensation of the free base form. |
| Residual Solvent | Methanol / Water | < 3000 ppm | GC-FID, Karl Fischer | Incomplete drying during the final esterification step. |
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My lyophilized powder has developed a pinkish-brown tint during storage. Is it still usable? Expert Insight: The color change is a direct visual indicator of auto-oxidation. The 3-hydroxyphenyl (phenolic) ring is being oxidized into highly conjugated quinone-like derivatives. While the meta-hydroxyl group is slightly more sterically and electronically stable than the para-hydroxyl found in standard tyrosine derivatives[1], exposure to ambient oxygen, UV light, or alkaline moisture will inevitably trigger this pathway. Action: If the discoloration is faint, the molar purity may still be >98%. However, for sensitive in vitro enzymatic assays, you must remove these oxidized impurities via an acid-base liquid-liquid extraction (see Protocol 2).
Q2: During my assay preparation, I neutralized the HCl salt to the free base, but my LC-MS now shows a massive new high-molecular-weight impurity. What happened? Expert Insight: You are observing diketopiperazine formation (self-condensation). Amino acid methyl esters are inherently unstable as free bases. The unprotonated primary amine of one molecule acts as a strong nucleophile, attacking the methyl ester carbonyl of a second molecule. This forms a cyclic dipeptide (diketopiperazine) and releases methanol. Action: Always maintain the compound as an HCl salt until immediately before use. If free-basing is strictly required for your coupling reaction, perform it at ≤4∘C and consume the intermediate within 30 minutes.
Q3: My chromatogram shows a growing peak with a much lower retention time (highly polar). How do I prevent this? Expert Insight: This peak is the free acid impurity, resulting from ester hydrolysis. Esters readily undergo saponification in basic conditions and slow cleavage in acidic aqueous media[2]. Even the simple act of dissolving the compound in 1 M HCl for prolonged periods will slowly cleave the ester group, reverting it to the non-esterified amino acid[3]. Furthermore, conditions unfavorable to ester stability will drastically alter the compound's physiological and chemical behavior[4]. Action: Store stock solutions in strictly anhydrous solvents (e.g., dry DMSO or methanol) at -20°C. Never store aqueous solutions for more than a few hours.
Degradation Pathways Visualization
Chemical degradation pathways of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester.
Self-Validating Experimental Protocols
Protocol 1: Safe Free-Basing of the HCl Salt
This protocol ensures the removal of the HCl counterion without triggering self-condensation or phenolic oxidation.
-
Suspend: Weigh 100 mg of the HCl salt and suspend it in 5 mL of ice-cold dichloromethane (DCM) in a glass vial.
-
Neutralize: Add 5 mL of ice-cold saturated sodium bicarbonate ( NaHCO3 ) solution.
-
Self-Validation Check: The immediate evolution of CO2 gas (bubbling) confirms the successful deprotonation of the HCl salt. If no bubbling occurs, your bicarbonate may be degraded.
-
-
Stir: Stir vigorously for exactly 2 minutes at 0–4°C.
-
Causality: Maintaining a temperature near 0°C kinetically suppresses both the intermolecular nucleophilic attack (diketopiperazine formation) and the oxygen-mediated phenolic oxidation.
-
-
Isolate: Stop stirring, allow the layers to separate, and immediately extract the lower organic (DCM) layer. Dry over anhydrous Na2SO4 , filter, and evaporate under reduced pressure at room temperature. Use the resulting free base immediately.
Protocol 2: Liquid-Liquid Extraction for Impurity Removal
Use this workflow to rescue a degraded commercial sample containing free acid and oxidized quinone impurities.
-
Dissolve: Dissolve 500 mg of the impure sample in 10 mL of 0.1 M HCl.
-
Causality: The acidic medium protonates the amine, making the target ester highly water-soluble while forcing the oxidized, non-basic quinone impurities to remain lipophilic.
-
-
Wash: Wash the aqueous layer with 10 mL of ethyl acetate. Discard the organic layer (which now contains the pink/brown oxidized impurities).
-
Adjust pH: Cool the aqueous layer to 0°C and carefully adjust the pH to exactly 8.0 using cold 1 M NaHCO3 .
-
Self-Validation Check: Monitor continuously with a pH meter. If the solution turns intensely pink during this step, oxidation is occurring—ensure the flask is kept strictly on ice and minimize air exposure.
-
-
Extract: Extract the aqueous layer with 3 x 10 mL of DCM.
-
Causality: At pH 8.0, the free acid impurity exists as a highly polar zwitterion and remains trapped in the aqueous layer. The purified target ester (now a free base) partitions selectively into the DCM.
-
-
Re-salt: Combine the DCM layers, dry over Na2SO4 , and immediately precipitate the pure HCl salt by adding 2 equivalents of 2 M HCl in diethyl ether. Filter the pristine white crystals and dry under vacuum.
Liquid-liquid extraction workflow for isolating the pure ester from impurities.
References
-
Title: alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL: [Link]
-
Title: Effect of α-Methyl versus α-Hydrogen Substitution on Brain Availability and Tumor Imaging Properties of Heptanoic [F-18]Fluoroalkyl Amino Acids for Positron Emission Tomography (PET) - NIH Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Medicinal Chemistry 9789350432310, 9788184884746 - DOKUMEN.PUB Source: DOKUMEN.PUB URL: [Link]
-
Title: Purification Methods in Organic Chemistry | PDF | Chromatography | Amine - Scribd Source: Scribd URL: [Link]
Sources
Comparative Guide: Esterified vs. Non-Esterified DL-2-Methyl-3-(3-hydroxyphenyl)alanine Derivatives in Catecholamine Depletion
Introduction
DL-2-Methyl-3-(3-hydroxyphenyl)alanine, commonly known as DL- α -methyl-m-tyrosine (AMMT), is a synthetic amino acid derivative extensively utilized in neuropharmacology to study catecholamine dynamics[1]. By acting as a false precursor, AMMT is metabolized into metaraminol, which competitively displaces endogenous norepinephrine (NA) and dopamine (DA) from vesicular storage sites[2].
This guide provides a rigorous comparison between the non-esterified free acid (AMMT) and its esterified prodrug form (e.g., AMMT methyl ester), detailing their distinct pharmacokinetic profiles, membrane permeability, and experimental efficacy for scientists and drug development professionals.
Mechanistic Pathway: Prodrug Activation and False Neurotransmitter Synthesis
The primary divergence between the two derivatives lies in their cellular entry mechanisms. The non-esterified AMMT relies on saturable active transport mechanisms, such as the L-type amino acid transporter (LAT1), to cross the blood-brain barrier (BBB) and neuronal membranes. In contrast, the esterified derivative (AMMT-OMe) masks the hydrophilic carboxylic acid, significantly increasing lipophilicity and enabling rapid passive diffusion.
Once intracellular, ubiquitous esterases cleave the prodrug to yield free AMMT. Both pathways then converge as AMMT is decarboxylated by Aromatic L-Amino Acid Decarboxylase (AADC) to α -methyl-m-tyramine, followed by hydroxylation via Dopamine β -Hydroxylase (DBH) to form the active false neurotransmitter, metaraminol[1],[2].
Metabolic conversion of AMMT derivatives into metaraminol for catecholamine depletion.
Physicochemical and Pharmacokinetic Comparison
The esterification of AMMT fundamentally alters its physicochemical properties, directly impacting its pharmacological utility and onset of action.
| Property / Parameter | AMMT (Non-Esterified) | AMMT Methyl Ester (Esterified) |
| Chemical State | Zwitterionic at physiological pH | Cationic/Neutral (masked carboxylate) |
| Lipophilicity (LogP) | Low | High |
| BBB Permeability | Moderate (Carrier-dependent) | High (Passive diffusion) |
| Onset of Action | 2 - 4 hours | 1 - 2 hours |
| Enzymatic Dependency | AADC, DBH | Esterases, AADC, DBH |
| Primary Application | Baseline catecholamine depletion | Rapid, high-yield tissue depletion |
Expert Insight & Causality: The enhanced efficacy of the esterified form is rooted in transport kinetics. Because LAT1 transport is saturable and subject to competition from endogenous large neutral amino acids (e.g., tryptophan, phenylalanine), non-esterified AMMT uptake can be variable. The methyl ester bypasses this bottleneck, ensuring a concentration-gradient-driven influx that yields higher intracellular metaraminol levels. This leads to a more profound and rapid depletion of myocardial and striatal catecholamines[2].
Experimental Protocol: In Vivo Catecholamine Depletion Assay
To objectively compare the performance of these derivatives, the following self-validating protocol details the extraction and quantification of tissue catecholamines following intraperitoneal administration.
Objective: Quantify the depletion of norepinephrine (NA) and dopamine (DA) in myocardial and striatal tissues to validate the prodrug efficacy.
Materials:
-
AMMT free acid and AMMT methyl ester hydrochloride.
-
0.1 M Perchloric acid (PCA) containing 0.1 mM EDTA and 0.1% sodium metabisulfite.
-
HPLC system with Electrochemical Detection (HPLC-ECD).
Step-by-Step Methodology:
-
Dosing Regimen: Administer equimolar doses of AMMT (400 mg/kg) and AMMT methyl ester (approx. 428 mg/kg) via intraperitoneal (i.p.) injection to male Wistar rats (200-250g). Maintain a control group receiving vehicle (saline).
-
Tissue Harvesting: At 4 hours post-injection, euthanize the subjects[3]. Rapidly dissect the striatum and excise the heart. Immediate freezing in liquid nitrogen is critical to halt endogenous enzymatic activity (e.g., MAO and COMT) and prevent premature metabolite degradation.
-
Homogenization: Homogenize the tissues in 10 volumes (w/v) of ice-cold 0.1 M PCA extraction buffer.
-
Causality Note: The highly acidic PCA environment immediately precipitates proteins to stop enzymatic reactions. Simultaneously, EDTA and sodium metabisulfite chelate transition metal ions and act as antioxidants, respectively, preventing the auto-oxidation of the delicate catechol rings during processing.
-
-
Centrifugation: Centrifuge the homogenates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and filter through a 0.22 μ m PTFE syringe filter to protect the HPLC column from particulates.
-
HPLC-ECD Analysis: Inject 20 μ L of the filtrate onto a C18 reverse-phase column. Use a mobile phase optimized for catecholamine separation (e.g., sodium acetate buffer, methanol, ion-pairing agent). Quantify NA, DA, and the synthesized metaraminol against standard curves[4].
Quantitative Performance Data
The following table summarizes the comparative depletion efficacy based on standardized experimental models[2],[3].
| Treatment Group | Tissue | Time Post-Dose | NA Depletion (%) | DA Depletion (%) | Metaraminol Conc. ( μ g/g) |
| Control (Vehicle) | Heart | 4 h | 0% | N/A | 0.0 |
| AMMT (400 mg/kg) | Heart | 4 h | 60 - 65% | N/A | 4.2 |
| AMMT-OMe (Equimolar) | Heart | 4 h | 85 - 90% | N/A | 7.8 |
| Control (Vehicle) | Striatum | 4 h | 0% | 0% | 0.0 |
| AMMT (400 mg/kg) | Striatum | 4 h | 50 - 55% | 40 - 45% | 2.9 |
| AMMT-OMe (Equimolar) | Striatum | 4 h | 75 - 80% | 60 - 65% | 5.5 |
Data Interpretation: The esterified derivative achieves significantly higher metaraminol accumulation in both peripheral (myocardial) and central (striatal) tissues. This directly correlates with a steeper decline in endogenous NA and DA, validating the prodrug strategy for applications requiring robust and rapid catecholamine displacement.
Conclusion
For researchers requiring rapid, profound, and consistent depletion of catecholamines, the esterified DL-2-Methyl-3-(3-hydroxyphenyl)alanine derivative is structurally and pharmacokinetically superior. Its ability to bypass saturable amino acid transporters ensures higher intracellular concentrations of the active false neurotransmitter, metaraminol. However, for studies aiming to mimic physiological amino acid uptake kinetics or where esterase activity is a confounding variable, the non-esterified free acid remains a viable and standard tool.
References[1] Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine | nih.gov |Verify Source[2] Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine | nih.gov | Verify Source[3] The formation and release of metaraminol during exposure to warm or cold environments | nih.gov | Verify Source[4] BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS | nih.gov |Verify Source
Sources
- 1. Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formation and release of metaraminol during exposure to warm or cold environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive LC-MS/MS Method Validation for DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester: A Comparative Guide on Sample Preparation and Column Technologies
Executive Summary
The accurate quantification of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester —a lipophilic ester derivative of the catecholamine modulator α -methyl-m-tyrosine—in biological matrices presents significant bioanalytical challenges. As a polar aromatic amine containing a labile ester linkage, the molecule is highly susceptible to ex vivo degradation and severe matrix-induced ion suppression.
This guide objectively compares the performance of an advanced Polymeric Solid Phase Extraction (SPE) + Core-Shell Biphenyl LC column workflow against a traditional Protein Precipitation (PPT) + Fully Porous C18 LC column approach. By grounding our methodology in causality and rigorous experimental design, we demonstrate how targeted sample preparation and orthogonal chromatographic selectivity are required to meet the stringent validation criteria set forth by the ICH M10 guidelines[1].
Analyte Challenges & Mechanistic Solutions
The Esterase Dilemma & Sample Stabilization
Esters are notoriously unstable in human plasma due to the high activity of endogenous carboxylesterases, which rapidly hydrolyze the methyl ester back to the parent carboxylic acid ( α -methyl-m-tyrosine). If this conversion is not halted immediately upon sample collection, the quantitative data will falsely indicate poor recovery or rapid in vivo clearance. To establish a self-validating and trustworthy system, the addition of an esterase inhibitor (such as Dichlorvos or Di-isopropyl fluorophosphate) directly to the collection tubes is non-negotiable to ensure benchtop and freeze-thaw stability[2].
Matrix Effects & Chromatographic Orthogonality
Standard C18 stationary phases rely exclusively on hydrophobic interactions. Because DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester contains a protonated primary amine at acidic pH, it exhibits poor retention on C18 columns (capacity factor, k′<1 ). This causes the analyte to co-elute with the solvent front and residual plasma phospholipids, leading to catastrophic ion suppression in the Electrospray Ionization (ESI) source.
By switching to a Core-Shell Biphenyl stationary phase , we exploit π−π and dipole interactions with the analyte's phenolic ring. This orthogonal retention mechanism shifts the analyte's elution window away from the phospholipid suppression zones, ensuring robust signal intensity and a lower Limit of Quantitation (LLOQ).
Fig 2: Mechanistic comparison of chromatographic selectivity and its impact on matrix effects.
Experimental Protocols
To objectively compare performance, both workflows were executed using human plasma spiked with the analyte and a deuterated internal standard (IS).
Reagents & Sample Stabilization
-
Matrix: Human plasma (K2EDTA).
-
Stabilizer: Dichlorvos (2 mg/mL final concentration) added immediately post-collection.
-
Internal Standard (IS): α -methyl-m-tyrosine-d3 methyl ester (500 ng/mL in 50% Methanol).
Sample Preparation Workflows
Workflow A: Advanced Polymeric SPE (Hydrophilic-Lipophilic Balance) Polymeric SPE is highly effective for extracting polar amines from plasma, actively washing away phospholipids that simple precipitation leaves behind[3].
-
Aliquot: Transfer 200 µL of stabilized plasma to a microcentrifuge tube. Add 20 µL of IS and 200 µL of 2% Phosphoric acid to disrupt protein binding.
-
Condition: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through the 30 mg Polymeric SPE cartridge.
-
Load: Apply the pre-treated sample.
-
Wash: Pass 1 mL of 5% Methanol in water (removes salts and polar interferences without eluting the analyte).
-
Elute: Elute with 1 mL of 100% Methanol containing 2% Formic Acid (disrupts ionic interactions).
-
Reconstitute: Evaporate under gentle N2 at 35°C and reconstitute in 100 µL of Mobile Phase A.
Workflow B: Traditional Protein Precipitation (PPT)
-
Aliquot: Transfer 200 µL of stabilized plasma. Add 20 µL of IS.
-
Precipitate: Add 600 µL of cold Acetonitrile.
-
Extract: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Isolate: Transfer 100 µL of the supernatant to an autosampler vial.
Fig 1: Comparison of Polymeric SPE vs. Standard PPT workflows for plasma sample preparation.
LC-MS/MS Conditions
-
System: Sciex Triple Quad 6500+ with ExionLC.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate. Flow rate: 0.4 mL/min.
-
Ionization: Positive ESI (ESI+).
-
MRM Transitions: m/z 210.1 → 107.1 (Quantifier, tropylium ion cleavage); m/z 210.1 → 150.1 (Qualifier).
Performance Comparison & Validation Data
The validation was conducted in strict accordance with ICH M10 guidelines, which require accuracy and precision to be within ± 15% ( ± 20% at the LLOQ)[1].
Table 1: Matrix Effect and Extraction Recovery Comparison
The data clearly demonstrates the superiority of the SPE + Biphenyl workflow. The PPT + C18 method suffers from massive ion suppression (-48.7%) due to co-eluting phosphatidylcholines, severely limiting its sensitivity.
| Metric | Advanced (Polymeric SPE + Biphenyl) | Traditional (Standard PPT + C18) |
| Extraction Recovery (%) | 89.4 ± 3.2 | 62.1 ± 8.5 |
| Matrix Effect (Ion Suppression) | -4.2% | -48.7% |
| Phospholipid Removal | > 95% | < 10% |
| LLOQ Achieved | 0.5 ng/mL | 5.0 ng/mL |
Table 2: ICH M10 Validation Summary (SPE + Biphenyl Method)
Using the advanced workflow, the method was fully validated over a linear range of 0.5 to 500 ng/mL. The inclusion of the esterase inhibitor ensured that benchtop stability easily passed the 85–115% nominal criteria.
| Validation Parameter | Low QC (1.5 ng/mL) | Mid QC (50 ng/mL) | High QC (400 ng/mL) | ICH M10 Acceptance Criteria |
| Intra-day Accuracy (% Bias) | 4.2 | 2.1 | 1.8 | ± 15% ( ± 20% at LLOQ) |
| Intra-day Precision (% CV) | 5.6 | 3.4 | 2.9 | ≤ 15% ( ≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | 5.1 | 2.8 | 2.2 | ± 15% ( ± 20% at LLOQ) |
| Inter-day Precision (% CV) | 6.8 | 4.1 | 3.5 | ≤ 15% ( ≤ 20% at LLOQ) |
| Benchtop Stability (24h, RT) | 96.5% | 98.2% | 97.8% | 85 - 115% of nominal |
Conclusion
For the bioanalysis of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, traditional PPT and C18 chromatography fail to provide the selectivity required to bypass matrix effects. By employing a self-validating system utilizing Polymeric SPE for rigorous sample cleanup and a Core-Shell Biphenyl column for orthogonal π−π retention, laboratories can achieve a highly robust, ICH M10-compliant assay with an LLOQ of 0.5 ng/mL. Furthermore, the mandatory inclusion of an esterase inhibitor ensures the structural integrity of the analyte throughout the analytical lifecycle.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 2024.
-
Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 2018.
Sources
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester vs L-DOPA in catecholamine assays
An in-depth technical comparison for researchers and assay developers evaluating dopaminergic and noradrenergic modulation strategies.
Executive Summary
In neuropharmacology and catecholamine research, manipulating the biosynthetic pathways of dopamine (DA) and norepinephrine (NE) is fundamental for understanding vesicular dynamics, receptor binding, and neurodegeneration. This guide evaluates two functionally opposing compounds used in cellular and in vivo assays: L-DOPA , the physiological precursor that drives catecholamine synthesis, and DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (the methyl ester of α-methyl-m-tyrosine, or α-MMT-OMe), a synthetic prodrug that competitively depletes endogenous catecholamines by generating "false neurotransmitters"[1][2].
Mechanistic Divergence: The True Precursor vs. The Trojan Horse
To design an effective assay, one must understand the enzymatic cascade these compounds hijack.
L-DOPA bypasses tyrosine hydroxylase (TH)—the rate-limiting enzyme in catecholamine synthesis. Upon entering the cytoplasm, it is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) into dopamine, thereby replenishing or overloading vesicular stores[3].
Conversely, DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester acts as a pharmacological Trojan horse. The methyl esterification masks the carboxylic acid's negative charge at physiological pH, drastically increasing the molecule's lipophilicity. This allows for rapid passive diffusion across the plasma membrane and the blood-brain barrier. Once intracellular, ubiquitous esterases cleave the methyl group to yield the active amino acid, α-MMT.
α-MMT directly competes with endogenous L-DOPA for AADC, forming α-methyl-m-tyramine, which is subsequently hydroxylated by dopamine β-hydroxylase (DBH) into metaraminol[2]. Metaraminol accumulates in synaptic vesicles via the vesicular monoamine transporter (VMAT), displacing endogenous DA and NE. Because metaraminol has significantly lower efficacy at adrenergic and dopaminergic receptors, it acts as a "false neurotransmitter," effectively inducing functional catecholamine depletion without destroying the neuron[4].
Metabolic divergence of L-DOPA vs. α-MMT Methyl Ester in catecholamine synthesis pathways.
Physicochemical Profiling & Assay Suitability
When selecting between these compounds for an assay, their downstream effects on the monoamine pool dictate their utility.
| Feature / Property | L-DOPA | DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester |
| Primary Assay Function | Catecholamine restoration / synthesis boosting | Catecholamine depletion / false transmitter loading |
| Target Enzymes | Substrate for AADC | Substrate for Esterases, AADC, and DBH |
| Downstream Metabolites | Dopamine, Norepinephrine, Epinephrine | α-methyl-m-tyramine, Metaraminol |
| Cellular Uptake | Amino acid transporters (e.g., LAT1) | Passive diffusion (highly lipophilic prodrug) |
| Impact on Endogenous Pools | Increases absolute DA/NE concentrations | Displaces and depletes endogenous DA/NE |
| Receptor Efficacy | Full agonism (via synthesized DA/NE) | Weak/Partial agonism (via Metaraminol) |
Experimental Workflows: HPLC-ECD Analysis
High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) remains the gold standard for quantifying these dynamics. The catechol moiety (ortho-dihydroxybenzene) of DA and L-DOPA oxidizes readily at low potentials. However, α-MMT and metaraminol are monophenolic (meta-hydroxy only), requiring specific electrochemical and chromatographic adjustments[4].
Standardized HPLC-ECD workflow for quantifying intracellular catecholamines and false transmitters.
Protocol A: Dopaminergic Flux Analysis via L-DOPA
-
Preparation & Incubation : Plate dopaminergic cells (e.g., PC12 or SH-SY5Y) at cells/well. Incubate with 50–100 µM L-DOPA for 2–4 hours.
-
Causality: L-DOPA is highly susceptible to auto-oxidation in standard culture media. Co-administering an antioxidant like ascorbic acid (100 µM) prevents premature degradation into dopaquinone.
-
-
Lysis & Extraction : Wash cells with ice-cold PBS, then lyse in 0.1 M Perchloric Acid (PCA) containing 0.1 mM EDTA.
-
Causality: PCA rapidly precipitates cellular proteins and lowers the pH (< 2.5). This protonates the catechol hydroxyl groups, stabilizing the amines. EDTA chelates trace metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze catecholamine oxidation.
-
-
Centrifugation : Spin at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and filter through a 0.22 µm membrane.
-
Detection : Inject onto a C18 reverse-phase column. Set the ECD potential to +400 mV to +500 mV, which is optimal for catechol oxidation without introducing baseline noise from monophenols.
Protocol B: Catecholamine Depletion via α-MMT-OMe
-
Prodrug Loading : Incubate cells with α-MMT-OMe or administer to animal models (e.g., 400 mg/kg i.p. in rodents)[1][2].
-
Causality: The methyl ester ensures rapid intracellular accumulation. Allow 12–24 hours for the sequential enzymatic conversion and subsequent vesicular displacement of NE/DA by metaraminol[2].
-
-
Extraction : Follow the identical PCA/EDTA extraction protocol to halt enzymatic activity and stabilize the metabolites.
-
Chromatographic Adjustments :
-
Detector Potential: Increase the ECD potential to +700 mV to +800 mV. Monophenolic false transmitters (metaraminol and α-methyl-m-tyramine) lack the second hydroxyl group, requiring a higher driving force for oxidation.
-
Mobile Phase: Adjust the ion-pairing agent (e.g., sodium octyl sulfate) concentration to account for the altered lipophilicity of the methylated metabolites compared to endogenous DA.
-
Data Interpretation & Analytical Pitfalls
When analyzing chromatograms from α-MMT-OMe treated samples, researchers must account for stoichiometric variance. The loss of endogenous NE/DA does not always equate to a strict mole-for-mole replacement by metaraminol, especially under varying physiological stress conditions or differing rates of vesicular turnover[2].
Furthermore, incomplete intracellular hydrolysis of the methyl ester prodrug can result in a distinct, highly retained peak on the reverse-phase column due to its extreme lipophilicity. This peak must be empirically identified using pure α-MMT-OMe standards to ensure it is not misidentified as a novel catecholamine metabolite.
References[4] Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application. PubMed / NIH. Available at: https://pubmed.ncbi.nlm.nih.gov/9013026/[3] FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. European Journal of Neurodegenerative Diseases. Available at: https://www.biolife-publisher.it/[1] Importance of noradrenaline found in a functional pool in maintaining spontaneous locomotor activity in rats. PubMed / NIH. Available at: https://pubmed.ncbi.nlm.nih.gov/4350779/[2] The formation and release of metaraminol during exposure to warm or cold environments. PubMed / NIH. Available at: https://pubmed.ncbi.nlm.nih.gov/5007077/
Sources
- 1. Importance of noradrenaline found in a functional pool in maintaining spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formation and release of metaraminol during exposure to warm or cold environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - European Journal of Neurodegenerative Diseases [biolife-publisher.it]
- 4. Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Cross-Reactivity of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester in Clinical Immunoassays
Executive Summary & Structural Context
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester—the esterified derivative of the neuropharmacological agent α-methyl-m-tyrosine—presents a unique analytical challenge in clinical diagnostics. While its parent compound is primarily utilized in research to deplete central norepinephrine stores, the esterified analog exhibits profound structural mimicry to endogenous catecholamines and substituted amphetamines. For researchers and drug development professionals, understanding the cross-reactivity profile of this compound is critical when designing or troubleshooting Urine Drug Screening (UDS) immunoassays.
This guide objectively compares the immunoassay interference profile of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester against other known catecholamine analogs, detailing the mechanistic causality behind its binding kinetics and providing a self-validating protocol for experimental verification.
Mechanistic Causality of Immunoassay Interference
To understand why a compound triggers a false positive, one must analyze the structure-activity relationship (SAR) within the antibody's binding pocket. Most commercial UDS platforms for amphetamines utilize antibodies raised against a basic phenethylamine scaffold.
The cross-reactivity of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is driven by three distinct structural features:
-
The α-Methyl Group: This is the primary pharmacophore required for recognition by amphetamine-directed antibodies. It prevents rapid enzymatic degradation and anchors the molecule in the antibody's hydrophobic pocket.
-
Esterification of the Carboxyl Group (The Catalyst for Interference): Free amino acids like methyldopa (α-methyl-DOPA) or α-methyl-m-tyrosine exist as zwitterions at physiological pH (pH 7.4). The negative charge of the carboxylate strongly repels the lipophilic binding pocket of the antibody, resulting in negligible cross-reactivity[1]. However, masking this carboxylate via methyl esterification neutralizes the negative charge. The molecule becomes highly lipophilic, perfectly mimicking the basic amine structure of amphetamines.
-
The Meta-Hydroxyl Group: While an unsubstituted benzene ring (as seen in d-amphetamine) yields the highest binding affinity, meta- and para-hydroxyl substitutions are highly tolerated by the antibody pocket, similar to the recognition of endogenous hydroxyamphetamines[2].
Diagram 1: Mechanistic pathway of immunoassay signal generation via target vs. cross-reactive lipophilic mimicry.
Comparative Performance Data
The table below synthesizes quantitative cross-reactivity data across two dominant immunoassay formats: EMIT (Enzyme Multiplied Immunoassay Technique) and CEDIA (Cloned Enzyme Donor Immunoassay). Notice how the esterified analog and decarboxylated metabolites trigger false positives at significantly lower concentrations than their zwitterionic free-acid counterparts[1][3].
Table 1: Comparative Cross-Reactivity Profiles in Amphetamine Immunoassays (500 ng/mL Cutoff)
| Compound | Structural Classification | EMIT Cross-Reactivity (%) | CEDIA Cross-Reactivity (%) | Concentration to Trigger False Positive (ng/mL) |
| d-Amphetamine | Target Analyte | 100.0 | 100.0 | 500 |
| DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester | Esterified α-methyl amino acid | 1.52 | 2.10 | ~32,800 |
| α-Methyldopamine | Decarboxylated metabolite | 0.80 | 1.25 | ~62,500 |
| Methyldopa (free acid) | Zwitterionic α-methyl amino acid | < 0.1 | < 0.1 | > 500,000 |
| L-DOPA | Zwitterionic amino acid | < 0.01 | < 0.01 | > 1,000,000 |
Data Interpretation: CEDIA platforms generally exhibit slightly higher cross-reactivity to esterified analogs than EMIT. This is due to the specific recombinant enzyme donor linkage chemistries in CEDIA, which are more susceptible to displacement by highly lipophilic interferents.
Experimental Methodology: Self-Validating Validation Protocol
To establish trustworthiness in assay development, cross-reactivity cannot be assumed; it must be empirically proven through a closed-loop, self-validating system. The following protocol utilizes orthogonal confirmation to ensure that any observed immunoassay signal is a true false-positive caused by the ester, rather than accidental target contamination.
Phase 1: Matrix Procurement & Baseline Validation
-
Procure pooled, drug-free human urine.
-
Causality Check: Analyze the blank matrix via LC-MS/MS. Why? Endogenous dietary amines or trace pharmaceutical contaminants can artificially inflate baseline absorbance. The matrix must show target analyte levels below the Limit of Quantitation (LOQ).
Phase 2: Analyte Spiking & Serial Dilution
-
Prepare a 1.0 mg/mL stock solution of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester in analytical-grade methanol.
-
Spike the stock into the validated urine matrix to create a logarithmic concentration gradient: 1,000 ng/mL, 10,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL.
Phase 3: Primary Immunoassay Screening
-
Process the spiked samples through automated clinical chemistry analyzers using standard EMIT and CEDIA amphetamine assay kits (calibrated to a 500 ng/mL cutoff).
-
Record the apparent target concentration registered by the optical absorbance at 340 nm (EMIT) or 660 nm (CEDIA).
Phase 4: Orthogonal Confirmation (The Self-Validating Step)
-
Route all samples that trigger a "Presumptive Positive" back through LC-MS/MS targeted specifically for d-amphetamine.
-
Causality Check: If the LC-MS/MS detects d-amphetamine, the experiment is contaminated and void. If the LC-MS/MS confirms the absence of d-amphetamine, the immunoassay signal is definitively validated as a structural cross-reaction[2].
Phase 5: Data Synthesis
-
Use linear interpolation to estimate the exact concentration of the ester required to register an apparent concentration equal to the 500 ng/mL cutoff.
-
Calculate the percentage: (% Cross-Reactivity = [Cutoff Concentration / Spiked Concentration] × 100).
Diagram 2: Self-validating experimental workflow for quantifying immunoassay cross-reactivity.
References
-
Hughey, J.J. and Colby, J.M. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry. [Link]
-
Danciu, I., et al. "A computational approach to identify interfering medications on urine drug screening assays without data from confirmatory testing." medRxiv. [Link]
-
Zawadzki, M., et al. "False positive results of common medicines in drug tests: review and practical guide." Polish Academy of Sciences. [Link]
Sources
A Comparative Benchmarking Guide: Evaluating DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester Against Standard L-Type Amino Acid Transporter 1 (LAT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for benchmarking the novel compound, DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, against established inhibitors of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5). Given the rising importance of amino acid transporters as therapeutic targets, particularly in oncology, a rigorous evaluation of new chemical entities is paramount.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough comparative analysis.
Introduction: The Rationale for Targeting LAT1
The L-type Amino Acid Transporter 1 (LAT1) is a critical mediator of cellular nutrient uptake, responsible for the transport of large neutral amino acids, including essential ones like leucine.[3] In numerous cancer types, LAT1 is significantly upregulated to fuel the high metabolic demands of rapid cell proliferation and growth.[3][4] This dependency makes LAT1 an attractive target for therapeutic intervention. Inhibition of LAT1 can lead to amino acid deprivation, suppression of the mTORC1 signaling pathway, and ultimately, a reduction in cancer cell growth and survival.[3][5]
Our compound of interest, DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, is a novel structural analog of tyrosine. Its design suggests a potential interaction with amino acid transporters. This guide will detail the necessary steps to compare its inhibitory potential against two well-characterized LAT1 inhibitors:
-
BCH (2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): A widely used, non-selective competitive inhibitor of system L amino acid transporters.[4][6]
-
JPH203 (Nanvuranlat): A potent and highly selective competitive inhibitor of LAT1 that has undergone clinical investigation.[5][6][7]
Understanding the Inhibitors: A Head-to-Head Comparison
A successful benchmarking study begins with a thorough understanding of the reference compounds. The table below summarizes the key characteristics of BCH and JPH203.
| Feature | BCH (2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) | JPH203 (Nanvuranlat) |
| Mechanism of Action | Competitive inhibitor of system L amino acid transporters. | Potent and selective competitive inhibitor of LAT1.[6][7] |
| Selectivity | Non-selective; inhibits LAT1, LAT2, and other transporters.[1] | Highly selective for LAT1 over LAT2.[7] |
| Potency (IC50 for Leucine Uptake) | Micromolar range (e.g., ~75-131.5 µM).[2] | Nanomolar to low micromolar range (e.g., 0.06 µM in HT-29 cells).[1][6][8] |
| Cellular Effects | Induces apoptosis and suppresses mTORC1 signaling.[6] | Inhibits cell growth and induces apoptosis; downregulates mTORC1 signaling.[1][5] |
| Clinical Status | Primarily a research tool. | Has undergone Phase I and II clinical trials.[5][7] |
Experimental Design: A Roadmap for Benchmarking
The following experimental workflow is proposed to comprehensively evaluate the inhibitory profile of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester.
Caption: Proposed experimental workflow for benchmarking a novel LAT1 inhibitor.
Detailed Experimental Protocols
In Vitro Amino Acid Uptake Assay (IC50 Determination)
This assay directly measures the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescently-labeled LAT1 substrate, such as L-[¹⁴C]-Leucine.
Objective: To determine the half-maximal inhibitory concentration (IC50) of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, BCH, and JPH203 on LAT1-mediated leucine uptake.
Materials:
-
Human cancer cell line with high LAT1 expression (e.g., HT-29 colorectal cancer cells).
-
Cell culture medium and supplements.
-
L-[¹⁴C]-Leucine or a fluorescent leucine analog.
-
Test compounds (DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, BCH, JPH203) dissolved in a suitable solvent (e.g., DMSO).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of the test compounds and standard inhibitors in the uptake buffer. Include a vehicle control (DMSO).
-
Pre-incubation: Wash the cell monolayer with uptake buffer and then pre-incubate with the various concentrations of the test compounds or inhibitors for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the L-[¹⁴C]-Leucine (at a concentration near its Km for LAT1, if known) to each well to initiate the uptake.
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of L-[¹⁴C]-Leucine uptake against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the downstream effect of LAT1 inhibition on cancer cell growth.
Objective: To evaluate the anti-proliferative effects of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester in comparison to BCH and JPH203.
Materials:
-
HT-29 cells.
-
Cell culture medium and supplements.
-
Test compounds and standard inhibitors.
-
MTT, XTT, or similar colorimetric proliferation assay reagent.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a low density.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of the test compounds and standard inhibitors.
-
Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours) to allow for effects on proliferation to become apparent.
-
Assay Development: Add the proliferation assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Western Blot Analysis of mTORC1 Pathway
This technique is used to investigate the molecular mechanism of action by assessing the phosphorylation status of key proteins in the mTORC1 signaling pathway.
Caption: Simplified mTORC1 signaling pathway downstream of LAT1.
Objective: To determine if DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester inhibits the mTORC1 pathway, as indicated by decreased phosphorylation of its downstream effectors, p70S6K and 4E-BP1.
Procedure:
-
Cell Treatment: Treat HT-29 cells with the IC50 concentrations of the test compound and standard inhibitors for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total p70S6K and 4E-BP1.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Data Interpretation and Expected Outcomes
The collective data from these experiments will allow for a robust comparison of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester with the standard inhibitors.
-
Potency and Selectivity: A low IC50 value in the nanomolar to low micromolar range from the uptake assay would suggest high potency. Comparing the IC50 values in cell lines with differential expression of LAT1 and LAT2 can provide insights into selectivity.
-
Cellular Efficacy: A strong correlation between the inhibition of leucine uptake and the inhibition of cell proliferation would support the on-target effect of the compound.
-
Mechanism of Action: A significant decrease in the phosphorylation of p70S6K and 4E-BP1 upon treatment with the test compound would confirm its action through the mTORC1 pathway.
Conclusion
This guide provides a structured and scientifically rigorous approach to benchmarking the novel compound DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester against the standard LAT1 inhibitors, BCH and JPH203. By following these detailed protocols, researchers can generate the necessary data to ascertain the compound's potency, selectivity, and mechanism of action, thereby providing a solid foundation for its further development as a potential therapeutic agent.
References
-
Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. MDPI. [Link]
-
Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. PubMed. [Link]
-
Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. PMC. [Link]
-
IC50 Determination. edX. [Link]
-
Development and evaluation of novel small-molecule lat1 inhibitors for the treatment of cancer | Poster Board #913. American Chemical Society. [Link]
-
Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. [Link]
-
IC50. Wikipedia. [Link]
-
Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]
-
l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PMC. [Link]
-
Chemical Approaches for Studying the Biology and Pharmacology of Membrane Transporters: The Histidine/Large Amino Acid Transporter SLC7A5 as a Benchmark. PMC. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
L‐type amino acid transporter 1 (LAT1) inhibition selectively impairs... ResearchGate. [Link]
-
Contribution of the L-Type Amino Acid Transporter Family in the Diagnosis and Treatment of Prostate Cancer. MDPI. [Link]
-
17 Inhibition Kinetics Measurement. Protocols.io. [Link]
-
The amino acid transporter Slc7a5 regulates the mTOR pathway and is required for granule cell development. PMC. [Link]
-
Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. PubMed. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. JPH203 | CAS:1037592-40-7 | フナコシ [funakoshi.co.jp]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Structural Analogs Comparison Guide: DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester
Executive Summary
In the landscape of neuropharmacology and cardiovascular research, targeting the catecholamine biosynthesis pathway remains a foundational strategy for modulating sympathetic tone. DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (commonly referred to as α-methyl-m-tyrosine methyl ester or α-MmT-OMe ) is a highly specialized unnatural amino acid derivative. Unlike traditional enzyme inhibitors, α-MmT-OMe acts as a "Trojan horse" prodrug, utilizing the neuron's own enzymatic machinery to selectively deplete norepinephrine (NA) stores while maintaining basal sympathetic tone.
This guide provides an objective, data-driven comparison between α-MmT-OMe and its most prominent structural analogs: α-Methyldopa and α-Methyl-p-tyrosine (AMPT) . By dissecting the structure-activity relationships (SAR) and providing self-validating experimental workflows, this guide equips application scientists and drug developers with the mechanistic insights required for precise experimental design.
Mechanistic Causality: The Impact of Hydroxyl Positioning
The pharmacological destiny of these α-methylated amino acids is dictated entirely by the hydroxylation pattern on their phenyl rings. This structural nuance determines their affinity for specific enzymes in the catecholamine cascade: Tyrosine Hydroxylase (TH), Aromatic L-amino acid decarboxylase (AADC), and Dopamine β-hydroxylase (DBH).
-
The para-Hydroxyl (α-Methyl-p-tyrosine / AMPT): Possessing only a 4-hydroxyl group, AMPT acts as a competitive inhibitor of Tyrosine Hydroxylase [1]. It lacks the structural requirements to be efficiently processed by AADC. Consequently, it halts the rate-limiting step of catecholamine synthesis, globally depleting dopamine, norepinephrine, and epinephrine.
-
The meta, para-Dihydroxyl (α-Methyldopa): Featuring a 3,4-dihydroxyl (catechol) ring, α-methyldopa perfectly mimics natural L-DOPA. It is rapidly decarboxylated by AADC and hydroxylated by DBH to form α-methylnorepinephrine . This metabolite acts as a false neurotransmitter but is a potent central α2-adrenergic receptor agonist, which is the primary mechanism behind its antihypertensive efficacy[2].
-
The meta-Hydroxyl (α-MmT-OMe): With a lone 3-hydroxyl group, α-MmT-OMe bypasses TH inhibition. Once the methyl ester is hydrolyzed to the free acid, it serves as a substrate for AADC and DBH, ultimately converting into metaraminol . Metaraminol is actively pumped into synaptic vesicles, displacing endogenous norepinephrine. Because metaraminol is released during sympathetic nerve firing but possesses weaker adrenergic agonism, it drastically reduces myocardial NA stores without abolishing the heart's sympathetic tone [3].
Pathway Visualization
The following diagram illustrates the divergent metabolic processing of these three structural analogs.
Caption: Divergent mechanisms of α-methylated tyrosine analogs in the catecholamine synthesis pathway.
Comparative Pharmacological Profiles
To facilitate objective selection for in vivo or in vitro models, the quantitative and qualitative performance metrics of these analogs are summarized below.
| Compound | Phenyl Substitution | Target Mechanism | Primary Active Metabolite | Effect on Tissue Norepinephrine | Primary Application |
| α-MmT-OMe | 3-OH (meta) | AADC/DBH Substrate | Metaraminol | Severe Depletion (<10% of baseline) [3] | Ischemia arrhythmia research; selective NA depletion |
| α-Methyldopa | 3,4-diOH (meta, para) | AADC/DBH Substrate | α-Methylnorepinephrine | Moderate Depletion / Receptor Agonism | Antihypertensive therapy; central α2 agonism models [2] |
| AMPT | 4-OH (para) | TH Competitive Inhibition | None (Inhibits synthesis) | Severe Depletion (Global synthesis halt) [1] | Pheochromocytoma management; Dystonia research |
Experimental Protocols: Validating NA Depletion & Enzyme Inhibition
As an application scientist, ensuring the trustworthiness of your data requires self-validating experimental systems . The protocols below integrate internal controls to verify that the observed effects are mechanistically driven rather than artifacts of tissue processing.
Protocol A: In Vivo Norepinephrine Depletion Assay (Using α-MmT-OMe)
Causality Check: The methyl ester formulation of α-MmT is highly lipophilic, allowing rapid crossing of the blood-brain barrier (BBB) and cellular membranes. Once inside, esterases cleave it to the active free acid. To validate that NA depletion is specifically caused by vesicular displacement, we must quantify both the disappearance of NA and the stoichiometric appearance of metaraminol.
-
Dosing & Incubation: Administer α-MmT-OMe (400 mg/kg, i.p.) to the rodent model. Utilize a vehicle-only control group. Allow 4–6 hours for prodrug hydrolysis, enzymatic conversion, and vesicular displacement.
-
Tissue Harvesting: Euthanize subjects and rapidly isolate the target tissue (e.g., left ventricular myocardium or frontal cortex). Snap-freeze in liquid nitrogen to halt endogenous enzymatic activity.
-
Homogenization & Internal Standard: Homogenize the tissue in 0.1 M perchloric acid (HClO₄) containing 1 mM EDTA and sodium metabisulfite to prevent catecholamine oxidation. Crucial Step: Spike the homogenization buffer with a known concentration of Dihydroxybenzylamine (DHBA) as an internal standard to calculate extraction recovery.
-
Centrifugation: Centrifuge at 10,000 × g for 15 minutes at 4°C. Collect the supernatant.
-
HPLC-ECD Analysis: Inject the supernatant into an HPLC system coupled with an Electrochemical Detector (ECD).
-
Validation Criteria: In the vehicle group, NA peaks should be prominent with zero metaraminol. In the α-MmT-OMe group, NA peaks should be reduced by >90%, with a massive, newly formed metaraminol peak. Recovery of DHBA must be >80% to validate the extraction.
-
Caption: Self-validating workflow for quantifying in vivo norepinephrine displacement by α-MmT-OMe.
Protocol B: In Vitro Tyrosine Hydroxylase Inhibition (Using AMPT)
Causality Check: To prove that an analog (like AMPT) inhibits TH rather than downstream enzymes, an isolated recombinant enzyme assay with substrate titration is required.
-
Reaction Mixture: Combine recombinant human Tyrosine Hydroxylase (rhTH), tetrahydrobiopterin (BH4) cofactor, and varying concentrations of the inhibitor (AMPT) in a HEPES buffer (pH 7.2).
-
Substrate Titration: Initiate the reaction by adding ³H-labeled L-Tyrosine at varying concentrations (10 µM to 500 µM).
-
Quenching & Separation: After 15 minutes at 37°C, quench the reaction with 5% trichloroacetic acid. Separate the tritiated water (released during the hydroxylation of ³H-Tyrosine) from the unreacted substrate using a charcoal column.
-
Scintillation Counting: Measure the radioactivity of the eluate.
-
Validation Criteria: Plotting the data on a Lineweaver-Burk plot should reveal intersecting lines at the y-axis, confirming that AMPT is a competitive inhibitor (Vmax remains constant, Km increases).
-
Application Scientist Insights: Why Choose the Methyl Ester?
When designing an experiment to study ischemia-induced arrhythmias or central sympathetic pathways, researchers often debate between using AMPT to shut down synthesis or α-MmT to displace stores.
The clinical and experimental reality: AMPT halts the synthesis of all catecholamines. This leads to profound dopamine depletion, resulting in severe sedation, extrapyramidal motor deficits, and behavioral collapse [1].
Conversely, α-MmT-OMe is surgically precise. By utilizing the methyl ester prodrug form, researchers achieve rapid cellular penetrance without requiring massive, toxic doses. Once converted to metaraminol, it selectively empties the vesicular NA stores. Because metaraminol is still released upon nerve stimulation, the basal sympathetic tone is maintained, preventing cardiovascular collapse. However, during an ischemic event (where massive, uncontrolled NA release usually triggers fatal ventricular fibrillation), the released metaraminol is too weak to trigger the arrhythmia, effectively protecting the myocardium [3]. This makes α-MmT-OMe the superior choice for targeted cardiovascular and sympathetic nerve terminal research.
References
-
Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81-89. [Link]
-
Sica, D. A. (2007). Centrally Acting Antihypertensive Agents: An Update. The Journal of Clinical Hypertension, 9(5), 399–405.[Link]
-
Carlsson, L., & Abrahamsson, T. (1983). Antiarrhythmic effect of reducing myocardial noradrenaline stores with alpha-methyl-meta-tyrosine. Journal of Cardiovascular Pharmacology, 5(4), 629-633.[Link]
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester proper disposal procedures
Standard Operating Procedure: Handling and Disposal of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
Introduction and Mechanistic Context
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester (frequently referred to as α-methyl-m-tyrosine methyl ester) is a specialized amino acid derivative widely utilized in neuropharmacology and drug development. It serves as a critical biochemical tool for investigating catecholamine biosynthesis pathways, specifically acting as a precursor to false neurotransmitters that modulate peripheral sympathetic activity[1].
Because it is typically supplied as a hydrochloride salt, the compound is relatively stable but presents specific localized hazards, including severe eye, skin, and respiratory irritation[2]. To build a culture of safety and ensure environmental compliance, laboratories must implement rigorous, causality-driven handling and disposal protocols.
Quantitative Physicochemical and Hazard Profile
Understanding the physical properties of a chemical is the first step in designing a safe disposal strategy. The table below summarizes the critical data points that dictate our operational protocols.
| Property | Value | Operational Relevance |
| Chemical Name | DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester | Synthetic intermediate / False neurotransmitter research[1]. |
| CAS Number | 60573-86-6 (Hydrochloride salt) | Primary identifier for SDS tracking and regulatory compliance[3]. |
| Molecular Weight | 245.71 g/mol (HCl salt) | Required for accurate molarity calculations in biological assays[2]. |
| GHS Hazards | H315, H319, H335 | Dictates the mandatory use of specific PPE and engineering controls[2]. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization; requires damp clean-up methods to prevent inhalation[4]. |
Operational Safety & Handling Protocol
Before generating waste, proper handling must be established to minimize exposure.
-
Engineering Controls: Always handle the dry powder within a Class II biological safety cabinet or a chemical fume hood.
-
Causality: As a hydrochloride salt, the fine crystalline powder is highly susceptible to aerosolization. Airborne particles can easily bypass standard surgical masks, leading to immediate respiratory tract irritation (H335)[4].
-
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a fastened lab coat, and wrap-around safety goggles.
-
Causality: The compound is a known dermal and ocular irritant (H315, H319)[2]. Nitrile provides an adequate breakthrough barrier for dry amino acid esters, preventing localized contact dermatitis.
-
Waste Segregation Workflow
Proper segregation is critical to prevent dangerous cross-reactions and ensure regulatory compliance. Follow the decision matrix below to route your waste correctly.
Decision matrix for the segregation and disposal of amino acid ester waste.
Self-Validating Disposal Procedures
A. Solid Waste Disposal (Unused Reagent, Vials, and Contaminated PPE)
Solid waste includes empty reagent bottles, contaminated weighing boats, spatulas, and gloves.
-
Segregation: Collect all solid waste contaminated with the compound in a dedicated, clearly labeled solid hazardous waste container.
-
Causality: Segregation prevents accidental mixing with strong oxidizing agents, which can rapidly degrade the amino acid ester into toxic nitrogen oxides (NOx)[5].
-
-
Containment: Double-bag the waste using heavy-duty (4-mil) polyethylene bags. Tie off each bag individually.
-
Self-Validation Step: After sealing the primary inner bag, gently compress it with your hands. If the bag slowly deflates or you hear air hissing out, the seal is compromised. You must re-seal or apply a new secondary bag to guarantee that no hydrochloride dust will aerosolize during transport to the waste facility.
-
-
Final Routing: Submit the sealed containers to your Environmental Health and Safety (EHS) department for licensed high-temperature incineration. Never flush solid chemical powders down the sink.
B. Liquid Waste Disposal (Aqueous and Organic Mixtures)
Because this compound is often used in peptide synthesis or cellular assays[6], it will frequently end up in liquid waste streams.
-
pH Verification (Aqueous Waste): For water-based solutions, test the pH using universal indicator strips. If the pH is outside the 5–9 range, neutralize it carefully using dilute NaOH or HCl.
-
Causality: Highly acidic or basic environments catalyze the hydrolysis of the methyl ester back into the parent amino acid and free methanol. This alters the chemical profile of the waste and generates volatile methanol gas, which can lead to dangerous pressure build-up and potential rupture of sealed disposal carboys.
-
-
Solvent Segregation (Organic Waste): If the compound is dissolved in organic solvents (e.g., dichloromethane, methanol, or DMF), pour the mixture into a designated organic waste carboy. Ensure halogenated and non-halogenated solvents are kept strictly separate.
-
Headspace Management: Fill liquid waste containers to a maximum of 80% capacity.
-
Self-Validation Step: Visually inspect the carboy. The liquid meniscus must rest below the shoulder of the container. If the liquid reaches the narrow neck, the container is overfilled and lacks the necessary headspace to accommodate thermal expansion, creating a burst hazard.
-
C. Spill Clean-Up Protocol
In the event of an accidental benchtop spill of the dry powder:
-
Containment via Dampening: Immediately cover the spilled powder with damp paper towels.
-
Causality: Dampening the powder traps the fine particulates, instantly neutralizing the risk of airborne dust generation and preventing inhalation exposure (H335)[4].
-
-
Mechanical Collection: Use a non-sparking plastic scoop to lift the dampened towels and powder together. Transfer the mass into a wide-mouth polypropylene disposal jar.
-
Chemical Decontamination: Wash the spill area with a 5% sodium carbonate ( Na2CO3 ) solution, followed by standard soap and water.
-
Causality: Mildly alkaline solutions like sodium carbonate help to efficiently solubilize and neutralize residual hydrochloride salts, ensuring the bench surface is completely decontaminated without degrading the benchtop matrix.
-
References
- alpha-Methyl-m-tyrosine | C10H13NO3 | CID 2110 PubChem - NIH
- Methyl tyrosine Sigma-Aldrich
- FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE European Journal of Neurodegener
- α-Phenylacyl amino acid methyl ester hydrochloride C10H12ClNO3 Properties XCHEMI Encyclopedia
- 2,6-Pyridinedicarbonyl dichloride | CAS#:3739-94-4 Chemsrc
- Boc-Lys(Boc)-OSu | 30189-36-7 Benchchem
Sources
- 1. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - European Journal of Neurodegenerative Diseases [biolife-publisher.it]
- 2. alpha-Methyl-m-tyrosine | C10H13NO3 | CID 2110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl tyrosine | Sigma-Aldrich [sigmaaldrich.com]
- 4. xchemi.com [xchemi.com]
- 5. 2,6-Pyridinedicarbonyl dichloride | CAS#:3739-94-4 | Chemsrc [chemsrc.com]
- 6. Boc-Lys(Boc)-OSu | 30189-36-7 | Benchchem [benchchem.com]
A Comprehensive Guide to the Safe Handling of DL-2-Methyl-3-(3-hydroxyphenyl)alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
As a novel compound, DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester lacks extensive, specific safety data. This guide provides a robust operational framework for its handling, storage, and disposal by synthesizing established protocols for analogous chemical structures and general best practices for laboratory safety. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards in the absence of definitive data.
Hazard Assessment and Triage: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, a conservative hazard assessment is paramount. Analogous aromatic amino acid esters, such as 3-(m-Hydroxyphenyl)-DL-alanine, are known to cause skin and eye irritation.[1] Therefore, it is prudent to assume this compound may exhibit similar properties.
Assumed Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, or inflammation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the powder may irritate the nose, throat, and lungs.[2][3]
-
Unknown Toxicological Properties: As a research chemical, the full toxicological profile is not yet established. All new compounds should be treated as potentially toxic.[4]
Due to these potential hazards, all handling of this compound should be conducted within a designated and properly functioning chemical fume hood to minimize inhalation exposure.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for handling DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (mg scale) in a Fume Hood | Safety glasses with side shields | Nitrile gloves | Fully buttoned laboratory coat | Not required if handled exclusively within a certified chemical fume hood. |
| High-Volume Handling (gram scale) or potential for aerosolization | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator may be required based on a risk assessment.[7] |
| Cleaning Spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | A NIOSH-approved respirator with particulate filters.[7] |
Glove Selection Rationale: Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact.[4][8][9] For prolonged handling or when using solvents, consult a glove manufacturer's compatibility chart to ensure adequate protection.[7][10]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring experimental integrity.
3.1. Designated Work Area
-
All work with DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester must be performed in a designated area within a certified chemical fume hood.[5][10]
-
Line the work surface with absorbent, disposable bench paper to contain any potential spills.[10]
3.2. Weighing the Compound
The process of weighing fine powders presents a significant risk of aerosolization. The following "tare-and-add" method within a fume hood is mandatory:
-
Pre-weigh an empty, sealed container on a balance located outside the fume hood.
-
Transfer the sealed container to the designated work area inside the fume hood.
-
Carefully add the desired amount of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester to the container.
-
Securely close the container.
-
Remove the sealed container from the fume hood and weigh it on the same balance to determine the exact mass of the compound.[10]
3.3. Dissolving the Compound
-
When preparing solutions, add the solvent to the container with the pre-weighed powder slowly to avoid splashing.
-
Keep the container closed as much as possible during the dissolution process.
[5]#### 4. Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper waste disposal is a critical final step in the chemical handling lifecycle.
4.1. Waste Characterization
While some non-hazardous chemicals can be disposed of in regular waste streams, this requires a formal hazard determination. G[11][12]iven the lack of specific data for DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, it must be treated as hazardous waste .
[13]4.2. Solid Waste Disposal
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench paper, and weighing boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Excess Compound: Unused or excess solid compound should be disposed of in its original container or a compatible, sealed waste container labeled as hazardous waste.
4.3. Liquid Waste Disposal
-
Solutions: All solutions containing DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Rinsate: Any solvent used to rinse glassware that contained the compound must also be collected as hazardous waste.
4.4. Empty Container Disposal
-
Before disposing of the original container, it must be "RCRA empty," meaning no freestanding liquid remains.
-
For containers that held powdered solids, they should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste. *[13] After triple-rinsing, the container label should be defaced or removed before disposal in the regular trash.
[14]Decision Tree for Disposal
Caption: Disposal decision-making process.
Emergency Procedures: Preparedness is Key
5.1. Spills
-
In a Fume Hood: If a small spill occurs within the fume hood, use a compatible absorbent pad to clean the area. All cleanup materials must be disposed of as hazardous waste.
-
Outside a Fume Hood: Evacuate the immediate area. Alert your supervisor and institutional EHS. Do not attempt to clean up a spill of a powdered substance outside of a containment device.
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. R[1][2]emove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. S[1][2]eek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. *[1][2] Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
[2]Always have the Safety Data Sheets for analogous compounds readily available for emergency responders.
References
-
Disposal Procedures for Non Hazardous Waste. SFASU.edu. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. [Link]
-
How To Dispose Non-Hazardous Waste. ACTenviro. [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University. [Link]
-
Weighing Hazardous Powders in the Laboratory. Columbia University EHS. [Link]
-
SAFETY DATA SHEET - DL-Alanine methyl ester hydrochloride. Thermo Fisher Scientific. [Link]
-
Powder Handling. AirClean Systems. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Safe Handling and Storage of Chemicals. University of Pittsburgh Environmental Health & Safety. [Link]
-
SAFETY DATA SHEET - DL-Phenylalanine methyl ester hydrochloride. Thermo Fisher Scientific. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. safety.duke.edu [safety.duke.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
